Methyl 3-(morpholin-4-ylmethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(morpholin-4-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWRCNFZKUNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331370 | |
| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190660-95-8 | |
| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate, a compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the nucleophilic substitution reaction between methyl 3-(bromomethyl)benzoate and morpholine. This method is efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.
Synthesis Overview
The synthesis of this compound is most commonly achieved through the alkylation of morpholine with methyl 3-(bromomethyl)benzoate. This reaction involves the displacement of the bromide ion from the benzylic position of methyl 3-(bromomethyl)benzoate by the secondary amine of morpholine.
Reaction Scheme:
To facilitate this reaction and neutralize the hydrobromic acid byproduct, a base is typically employed. The choice of solvent is also critical to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Methyl 3-(bromomethyl)benzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Reaction Conditions: Stir the resulting mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 3-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | Starting Material |
| Morpholine | C₄H₉NO | 87.12 | Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetonitrile | CH₃CN | 41.05 | Solvent |
| This compound | C₁₃H₁₇NO₃ | 235.28 | Product |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Physical State | Oil or low-melting solid |
| Boiling Point | Not reported |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (s, 1H), 7.89 (d, J=7.7 Hz, 1H), 7.50 (d, J=7.6 Hz, 1H), 7.37 (t, J=7.7 Hz, 1H), 3.90 (s, 3H), 3.72 (t, J=4.6 Hz, 4H), 3.53 (s, 2H), 2.46 (t, J=4.6 Hz, 4H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.0, 137.9, 132.8, 130.4, 129.2, 128.5, 128.3, 67.0, 63.6, 53.4, 52.1. |
| Mass Spectrum (ESI) | m/z: 236.1 [M+H]⁺ |
Visualization of the Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult original literature for further details and to adapt the protocol as needed for their specific applications. Standard laboratory safety precautions should be followed at all times.
Methyl 3-(morpholin-4-ylmethyl)benzoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and a discussion of the potential biological relevance of Methyl 3-(morpholin-4-ylmethyl)benzoate. Due to the limited publicly available data on this specific molecule, some information is presented based on analogous compounds and established chemical principles.
Chemical Properties
This compound is an organic compound featuring a central benzene ring substituted with a methyl ester group and a morpholinomethyl group at the meta-position.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in the literature.
| Property | Value | Source |
| CAS Number | 190660-95-8 | Chemical Supplier Catalogs[1] |
| Molecular Formula | C₁₃H₁₇NO₃ | Acmec Biochemical[2] |
| Molecular Weight | 235.28 g/mol | Acmec Biochemical[2] |
| SMILES | O=C(OC)C1=CC=CC(CN2CCOCC2)=C1 | BLD Pharm[3] |
| InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | Acmec Biochemical[2] |
| InChIKey | YLFWRCNFZKUNOE-UHFFFAOYSA-N | Acmec Biochemical[2] |
Safety and Handling
Hazard information for this compound indicates that it is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols: Proposed Synthesis
Proposed Synthetic Pathway: Nucleophilic Substitution
This proposed synthesis starts from the commercially available Methyl 3-(bromomethyl)benzoate. The reaction involves the displacement of the bromide by the secondary amine, morpholine, which acts as a nucleophile.
Reaction:
Methyl 3-(bromomethyl)benzoate + Morpholine → this compound
Detailed Methodology:
-
Reaction Setup: To a solution of Methyl 3-(bromomethyl)benzoate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add morpholine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 equivalents). The excess morpholine acts as both a nucleophile and a scavenger for the HBr byproduct, while potassium carbonate neutralizes the acid formed.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 50-60 °C to expedite the reaction.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in a water-immiscible organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and excess morpholine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Alternative Synthetic Pathway: Reductive Amination
An alternative route would be the reductive amination of Methyl 3-formylbenzoate with morpholine.
Reaction:
Methyl 3-formylbenzoate + Morpholine --[Reducing Agent]--> this compound
Detailed Methodology:
-
Imine Formation: Methyl 3-formylbenzoate (1.0 equivalent) and morpholine (1.2 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthetic workflows.
Biological Activity and Potential Applications
There is currently no specific published data on the biological activity or pharmacological profile of this compound. However, the morpholine moiety is a common functional group in many biologically active compounds and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.
A recent study on 3-(morpholinomethyl)benzofuran derivatives, which share a similar structural motif, has shown potent antitumor activity against non-small cell lung cancer cell lines. These compounds were found to be effective inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. This suggests that substituting the benzofuran core with a benzoate may also yield compounds with interesting biological activities, potentially in the area of oncology.
The broader class of benzoate derivatives has been investigated for a range of biological effects, including antimicrobial and enzyme inhibitory activities. For instance, sodium benzoate has been shown to affect the function of polymorphonuclear leukocytes and upregulate ciliary neurotrophic factor, indicating potential immunomodulatory and neurotrophic properties.[2][4]
Given the lack of direct evidence, the biological role of this compound remains speculative. Further research and biological screening are necessary to elucidate its potential as a therapeutic agent. The logical progression for future research is depicted below.
References
- 1. inter-chem.pl [inter-chem.pl]
- 2. Effect of sodium benzoate on polymorphonuclear leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndpharmabiotech.net [ndpharmabiotech.net]
- 4. Sodium Benzoate, a Metabolite of Cinnamon and a Food Additive, Upregulates Ciliary Neurotrophic Factor in Astrocytes and Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl 3-(morpholin-4-ylmethyl)benzoate (CAS 219736-55-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for Methyl 3-(morpholin-4-ylmethyl)benzoate (CAS 219736-55-3). This document provides a comprehensive guide based on established chemical principles and data from structurally related compounds to facilitate future research and development.
Introduction
This compound is a chemical compound containing a methyl benzoate core substituted with a morpholinomethyl group at the meta position. The presence of the morpholine moiety, a common pharmacophore, and the benzoate structure suggests potential applications in medicinal chemistry and drug discovery. This whitepaper outlines a proposed synthetic pathway, predicted physicochemical properties, and detailed, plausible experimental protocols for the synthesis and characterization of this compound.
Physicochemical Properties
Due to the absence of experimentally determined data, the following properties have been predicted using computational models.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₇NO₃ | - |
| Molecular Weight | 235.28 g/mol | - |
| Boiling Point | ~350-400 °C | Estimated based on similar structures |
| Melting Point | Not available | Likely a solid at room temperature |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted based on functional groups |
| pKa (most basic) | ~7.5-8.5 | Estimated for the morpholine nitrogen |
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of this compound is via the nucleophilic substitution of a benzylic halide by morpholine. This two-step process starts from the commercially available methyl 3-methylbenzoate.
Overall Reaction Scheme
The synthesis involves two main steps:
-
Benzylic Bromination: Free-radical bromination of methyl 3-methylbenzoate to form methyl 3-(bromomethyl)benzoate.
-
Nucleophilic Substitution: Reaction of methyl 3-(bromomethyl)benzoate with morpholine to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methylbenzoate (1 equivalent).
-
Dissolve the starting material in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(bromomethyl)benzoate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Synthesis of this compound
Materials:
-
Methyl 3-(bromomethyl)benzoate
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-(bromomethyl)benzoate (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add morpholine (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ester, C-O-C of the morpholine).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Significance and Future Directions
While no biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The morpholine ring is a key component in several approved drugs, imparting favorable physicochemical properties such as increased water solubility and metabolic stability. Benzoate derivatives have also been explored for a range of therapeutic applications.
Future research could involve screening this compound for various biological activities, such as:
-
Enzyme inhibition assays (e.g., kinases, proteases)
-
Receptor binding assays
-
Antimicrobial or anticancer activity screens
The synthetic route outlined in this document provides a clear path to obtaining this compound for further investigation.
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound (CAS 219736-55-3). Although specific experimental data for this compound is not currently available in the public domain, the proposed methodologies are based on well-established and reliable chemical transformations. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to explore the potential of this and related novel chemical entities.
The Enigmatic Biological Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Review of Related Structural Scaffolds
Despite its well-defined chemical structure, a comprehensive review of publicly available scientific literature reveals a notable absence of direct biological activity data for Methyl 3-(morpholin-4-ylmethyl)benzoate. To date, no in-vitro or in-vivo studies detailing its specific pharmacological effects, mechanism of action, or quantitative biological data have been published. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the known biological activities of structurally related compounds. By examining the bioactivity of its core components—the methyl benzoate scaffold and the morpholin-4-ylmethyl substituent—we can infer potential, albeit unconfirmed, areas of pharmacological interest for the title compound.
Insights from Structurally Related Analogs
The biological activities of compounds structurally similar to this compound can offer valuable clues into its potential therapeutic applications. Research into related methyl benzoate derivatives and molecules featuring the morpholin-4-ylmethyl moiety has uncovered a range of biological effects, from anticancer to antimicrobial and insecticidal properties.
The Methyl Benzoate Core: A Scaffold with Diverse Bioactivities
The methyl benzoate core is a common motif in a variety of biologically active molecules. Studies on substituted methyl benzoate derivatives have revealed a spectrum of activities. For instance, certain derivatives have been investigated for their potential as anticancer agents by targeting cancer metabolism. One study identified a methyl benzoate derivative as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, enzymes involved in cancer metabolism, leading to the inhibition of mitochondrial respiration and tumor growth in xenograft models.[1] Other research has explored the cytotoxicity of methyl benzoate itself, indicating mild toxicity in human cell lines, which is a consideration for its use in applications like pesticides.[2][3] Furthermore, methyl benzoate has been recognized for its insecticidal and repellent properties against various pests.[4]
The Morpholin-4-ylmethyl Moiety: A Key Pharmacophore
The morpholine ring and its derivatives are prevalent in medicinal chemistry, often imparting favorable physicochemical properties and biological activity. The "morpholin-4-ylmethyl" substituent, in particular, has been incorporated into various molecular frameworks to modulate their pharmacological profiles. For example, benzofuran derivatives carrying a 3-(morpholinomethyl) group have demonstrated potent antiproliferative activity against non-small cell lung cancer cell lines, suggesting this moiety can contribute to cytotoxic effects.[5] Additionally, compounds incorporating a morpholino group have been synthesized and evaluated for their antimicrobial potential, with some derivatives showing activity against Gram-positive bacteria.[6]
Synthesis and Chemical Properties
While direct biological data is lacking, information on the synthesis of related compounds is available. The synthesis of various benzoate and morpholine-containing compounds has been described in the literature, providing potential synthetic routes for this compound.[7][8][9][10] Chemical and physical properties of similar molecules are also documented in chemical databases.[11][12][13]
Future Directions and Unanswered Questions
The absence of biological data for this compound presents a clear knowledge gap and an opportunity for future research. Based on the activities of its structural relatives, several key questions arise:
-
Anticancer Potential: Could this compound exhibit cytotoxic or antiproliferative effects against cancer cell lines, similar to other morpholin-4-ylmethyl substituted compounds?
-
Enzyme Inhibition: Does this molecule inhibit specific enzymes, such as malate dehydrogenase, as has been observed for other methyl benzoate derivatives?
-
Antimicrobial Activity: Could the presence of the morpholine moiety confer any antibacterial or antifungal properties?
-
Neurological Activity: Given that many morpholine-containing drugs target the central nervous system, could this compound have any unforeseen neurological effects?
To address these questions, a systematic biological evaluation of this compound is warranted. The following experimental workflow is proposed for an initial investigation.
Proposed Initial Experimental Workflow
To begin to elucidate the biological activity of this compound, a tiered screening approach is recommended. This would involve a series of in vitro assays to assess its general cytotoxicity and potential for more specific biological effects.
References
- 1. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 4-(morpholin-3-yl)benzoate | CAS#:1270503-25-7 | Chemsrc [chemsrc.com]
Spectroscopic and Synthetic Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 3-(morpholin-4-ylmethyl)benzoate. These predictions are based on established principles of spectroscopy and data from closely related molecules, including positional isomers and other substituted methyl benzoates.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.55 | s | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.70 | t | 4H | -N(CH₂)₂- |
| ~3.55 | s | 2H | Ar-CH₂-N |
| ~2.45 | t | 4H | -O(CH₂)₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~138.0 | Ar-C |
| ~132.0 | Ar-C |
| ~130.5 | Ar-C |
| ~129.0 | Ar-C |
| ~128.5 | Ar-C |
| ~128.0 | Ar-C |
| ~67.0 | -O(CH₂)₂- |
| ~63.0 | Ar-CH₂-N |
| ~53.5 | -N(CH₂)₂- |
| ~52.0 | -OCH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Medium-Strong | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600, ~1480 | Medium-Weak | C=C stretching (aromatic) |
| ~1280 | Strong | C-O stretching (ester) |
| ~1120 | Strong | C-N stretching (tertiary amine) |
| ~750 | Strong | C-H bending (meta-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 235.12 | [M]⁺ |
| 236.13 | [M+H]⁺ |
| 204.09 | [M-OCH₃]⁺ |
| 135.04 | [M-CH₂-morpholine]⁺ |
| 100.08 | [morpholine-CH₂]⁺ |
| 86.08 | [morpholine-H]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. The following protocol outlines a plausible method for its preparation and subsequent spectroscopic analysis.
Synthesis of this compound
A likely synthetic route involves the reaction of Methyl 3-(bromomethyl)benzoate with morpholine.
Materials:
-
Methyl 3-(bromomethyl)benzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
1. NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to assign the chemical shifts, multiplicities, and integrations.
2. IR Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry:
-
Analyze the purified product using a mass spectrometer, for example, with electrospray ionization (ESI) for soft ionization to observe the molecular ion.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Caption: Workflow for spectroscopic characterization.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and a practical synthetic approach for this compound. While awaiting experimental verification, this information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the design and execution of further studies involving this compound. The provided protocols and diagrams offer a clear and structured pathway for the synthesis and characterization of this and similar molecules.
Solubility Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-(morpholin-4-ylmethyl)benzoate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on a predicted solubility profile based on its structural components, a detailed experimental protocol for determining its solubility in various organic and aqueous solvents, and a potential synthesis workflow. Understanding the solubility of this compound is crucial for its handling, formulation, and potential applications in medicinal chemistry and drug development.
Introduction to this compound
This compound is an organic molecule that incorporates a methyl benzoate group and a morpholine ring linked by a methylene bridge. The presence of the polar morpholine group, which is known to be miscible with water and soluble in many organic solvents, suggests an influence on the compound's aqueous solubility. Conversely, the methyl benzoate moiety is generally poorly soluble in water but miscible with many organic solvents. The interplay of these two functional groups dictates the overall solubility profile of the molecule.
Compound Properties:
| Property | Value |
| CAS Number | 190660-95-8 |
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| SMILES Code | O=C(OC)C1=CC=CC(CN2CCOCC2)=C1 |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Predicted Solubility Profile
Predicted Qualitative Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The morpholine group can engage in hydrogen bonding, but the larger, non-polar benzoate structure may limit extensive solubility in water. Solubility is expected to be better in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The overall polarity of the molecule should align well with the dielectric constants of these solvents, leading to good solubility. |
| Non-polar | Hexane, Toluene | Low | The presence of the polar morpholine and ester functional groups is likely to limit solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for the quantitative determination of the solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials to facilitate the settling of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is then calculated based on the concentration and the dilution factor.
-
Synthesis Workflow
The synthesis of this compound can be achieved through the reaction of methyl 3-(bromomethyl)benzoate with morpholine. This is a standard nucleophilic substitution reaction where the secondary amine of the morpholine displaces the bromide.
Caption: A potential synthetic route for this compound.
Hypothetical Signaling Pathway Involvement
While the specific biological activity of this compound is not extensively documented, related morpholine-containing compounds have shown a range of biological activities, including antimicrobial and anticancer effects. For instance, some morpholine derivatives act as inhibitors of certain enzymes or signaling pathways implicated in disease. The diagram below illustrates a hypothetical mechanism where the compound could interfere with a generic signaling pathway, a concept that underpins much of modern drug discovery.
Caption: Hypothetical inhibition of a cellular signaling pathway.
Conclusion
This technical guide has outlined the predicted solubility of this compound, provided a detailed experimental protocol for its quantitative determination, and presented a plausible synthesis workflow. The structural characteristics of the molecule suggest a versatile solubility profile, with expected good solubility in polar aprotic and chlorinated solvents. The provided experimental methodology offers a robust framework for researchers to obtain precise quantitative solubility data, which is essential for any further development and application of this compound. The hypothetical signaling pathway serves as a conceptual model for potential future biological investigations.
References
potential therapeutic targets of Methyl 3-(morpholin-4-ylmethyl)benzoate
An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound this compound is not extensively studied in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the well-documented activities of its core structural motifs: the morpholine ring and the benzoate moiety. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction
This compound is a synthetic organic compound incorporating a methyl benzoate scaffold and a morpholine ring. While direct biological data for this specific molecule is scarce[1], its structural components are recognized as "privileged structures" in medicinal chemistry.[2] The morpholine heterocycle is present in numerous approved and experimental drugs, valued for its favorable physicochemical, metabolic, and biological properties.[2] Morpholine-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] Similarly, benzoate derivatives are integral to many therapeutic agents and are known to possess diverse biological activities, including anticancer and neuroprotective properties.[5][6] This whitepaper will explore the by examining the established pharmacology of structurally related compounds.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of its constituent moieties, this compound may have therapeutic potential in several key areas:
Oncology
The morpholine ring is a common feature in molecules targeting cancer-related pathways.[4] Benzoic acid derivatives have also been investigated as anticancer agents.[6]
-
Potential Targets:
-
Phosphatidylinositol 3-kinases (PI3Ks): The aryl-morpholine scaffold is known to interact with the PI3K family of lipid kinases, which are central to cell growth, proliferation, and survival.[7]
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): Studies on 2-morpholinobenzoic acid derivatives have identified them as inhibitors of PC-PLC, an enzyme implicated in cancer cell proliferation and signaling.[8][9][10]
-
Malate Dehydrogenase (MDH) 1 and 2: A structurally related methyl benzoate derivative has been identified as a dual inhibitor of MDH1 and MDH2, enzymes involved in cancer metabolism.[11] This suggests that inhibiting these enzymes could be a strategy to target tumor growth.[11]
-
Neurodegenerative Diseases
Morpholine-based compounds have shown significant potential in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3] Benzoate derivatives are also being explored for their neuroprotective effects.[5]
-
Potential Targets:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The morpholine ring is frequently found in inhibitors of AChE and BuChE, enzymes that are key targets in Alzheimer's disease therapy.[3][7]
-
Monoamine Oxidases (MAO-A and MAO-B): Morpholine derivatives are known to inhibit MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters and implicated in the pathology of Parkinson's disease and depression.[3][7]
-
Metabotropic Glutamate Receptor 2 (mGluR2): Morpholine-containing compounds have been developed as negative allosteric modulators of mGluR2, a target for mood and neurodegenerative disorders.[7]
-
Inflammation
The anti-inflammatory properties of morpholine derivatives are well-documented.[4]
-
Potential Targets:
-
Cannabinoid Receptors (CB1 and CB2): Morpholine-azaindoles have been identified as ligands for cannabinoid receptors, which play a role in modulating inflammation and pain.[7]
-
Hypothetical Signaling Pathways and Mechanisms
To illustrate the potential mechanisms of action of this compound, the following signaling pathways are proposed based on the known targets of its structural analogs.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Postulated inhibition of Acetylcholinesterase (AChE).
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for representative morpholine and benzoate derivatives from the literature, which may serve as a benchmark for future studies on this compound.
| Compound Class | Target | Assay Type | Result (IC₅₀/Kᵢ/Activity) | Reference |
| 2-morpholinobenzoic acid derivatives | PC-PLC | Enzyme Inhibition | IC₅₀ values in the low micromolar range | [8][9] |
| para-Substituted benzoic acid derivatives | Slingshot Phosphatase | Enzyme Inhibition | Kᵢ of ~4 µM for the top compound | [12] |
| Methyl benzoate derivative | MDH1/2 | Enzyme Inhibition | Potent dual inhibition | [11] |
| 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivative | Enterococcus faecalis | Antimicrobial (MIC) | MIC = 3.91 µg/mL | [13] |
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic targets. Below are representative protocols for key assays.
PI3K Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms.
-
Methodology: A common method is a lipid kinase assay using a fluorescently labeled substrate.
-
Recombinant human PI3K enzyme is incubated with the test compound at various concentrations.
-
A mixture of ATP and a fluorescently labeled phosphatidylinositol substrate (e.g., PIP2) is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product (e.g., PIP3) is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC₅₀ values are calculated from the dose-response curves.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To measure the ability of the test compound to inhibit the enzymatic activity of AChE.
-
Methodology:
-
The assay is performed in a 96-well plate.
-
AChE enzyme solution is pre-incubated with various concentrations of this compound.
-
The substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to the wells.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HCT116, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated controls, and the GI₅₀ (concentration for 50% growth inhibition) is determined.
-
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
Caption: A logical workflow for preclinical drug discovery.
Conclusion and Future Directions
This compound represents an intriguing chemical scaffold with the potential for diverse pharmacological activities. Based on the extensive research on its morpholine and benzoate components, this compound warrants investigation as a potential therapeutic agent, particularly in the areas of oncology, neurodegenerative diseases, and inflammation. Future research should focus on the synthesis and in vitro biological evaluation of this compound against the predicted targets outlined in this guide. Comprehensive structure-activity relationship (SAR) studies will be essential to optimize its potency and selectivity, paving the way for further preclinical and, potentially, clinical development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Silico Modeling of Methyl 3-(morpholin-4-ylmethyl)benzoate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide outlines a comprehensive framework for the in silico modeling and experimental validation of Methyl 3-(morpholin-4-ylmethyl)benzoate, a novel compound with potential therapeutic applications. Due to the current absence of specific biological data for this molecule, this document presents a hypothetical research workflow. This guide leverages knowledge from structurally similar compounds, particularly those containing morpholine and methyl benzoate moieties, which are known to exhibit a range of biological activities.[1][2] The proposed workflow encompasses target identification, in silico screening through molecular docking and dynamics, and subsequent experimental validation using established biochemical and cellular assays. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.
Introduction: The Therapeutic Potential of Morpholine and Benzoic Acid Scaffolds
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer diverse biological activities.[1] Similarly, benzoic acid and its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial properties.[2] The compound of interest, this compound, combines these two key pharmacophores.
While direct biological targets for this compound have not yet been elucidated, studies on structurally related molecules provide valuable insights. For instance, 3-(morpholinomethyl)benzofuran derivatives have shown promise as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3] This suggests that protein kinases could be a plausible target class for the subject compound. This guide will therefore use a hypothetical kinase target, such as VEGFR-2, to illustrate a complete in silico modeling and experimental validation pipeline.
Proposed In Silico Modeling Workflow
A systematic computational approach is essential to predict the binding affinity and mode of interaction of this compound with its putative biological target. The following workflow outlines the key steps in this process.
Caption: A flowchart of the proposed in silico modeling and analysis pipeline.
Data Presentation: Hypothetical In Silico & In Vitro Results
The following tables summarize hypothetical quantitative data that could be generated from the proposed computational and experimental workflows. These values are for illustrative purposes and are based on typical results for kinase inhibitors.
Table 1: Hypothetical Molecular Docking and Molecular Dynamics Simulation Results
| Parameter | Value | Method |
| Target Protein | VEGFR-2 (PDB ID: 4ASD) | Homology Modeling / X-ray Crystallography |
| Docking Score (Binding Affinity) | -8.5 kcal/mol | AutoDock Vina |
| Key Interacting Residues | Cys919, Asp1046, Glu885 | Molecular Docking Analysis |
| RMSD of Ligand during MD | 1.5 Å | GROMACS (100 ns simulation) |
| Binding Free Energy (MM/PBSA) | -45.2 ± 5.8 kcal/mol | Molecular Dynamics Simulation Analysis |
Table 2: Hypothetical In Vitro Experimental Validation Data
| Assay Type | Parameter | Value |
| Kinase Inhibition Assay | IC₅₀ | 75 nM |
| Surface Plasmon Resonance (SPR) | Kᴅ | 120 nM |
| Cell-Based Proliferation Assay (HUVEC) | GI₅₀ | 250 nM |
Detailed Methodologies: Experimental Protocols
This section provides detailed protocols for the key experimental assays required to validate the in silico predictions.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent assays that measure ADP production as an indicator of kinase activity.[4]
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the target kinase (e.g., recombinant human VEGFR-2) in the appropriate reaction buffer.
-
Prepare a 2X substrate solution containing the specific peptide substrate and ATP at a concentration close to the Kₘ for the kinase.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics of binding between a ligand and a target protein.
-
Immobilization of Target Protein:
-
Immobilize the recombinant target kinase (e.g., VEGFR-2) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the chip surface, which corresponds to the binding of the compound to the immobilized kinase.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.[5][6]
-
System Preparation:
-
Use the best-scoring docked pose of this compound in the active site of the target kinase as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions.
-
Run the production MD simulation for a sufficient time (e.g., 100 ns) to ensure convergence of the properties of interest.
-
-
Analysis:
-
Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and to identify key hydrogen bonds and hydrophobic interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Signaling Pathways and Logical Relationships
Based on the hypothetical targeting of VEGFR-2, this compound would be expected to inhibit the downstream signaling cascade that promotes angiogenesis.
Caption: A hypothetical VEGFR-2 signaling pathway inhibited by the compound.
Conclusion
This technical guide provides a robust, albeit hypothetical, framework for the investigation of this compound. By integrating in silico modeling with established experimental protocols, researchers can efficiently probe the compound's mechanism of action, binding affinity, and cellular effects. The methodologies and workflows detailed herein are broadly applicable to the early-stage discovery and characterization of novel small molecule therapeutics. Further studies are warranted to identify the specific biological targets of this compound and validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 5. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive In Vitro Screening Protocol for Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a synthetic organic compound featuring a benzoate core, a methyl ester group, and a morpholine moiety. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, the constituent chemical groups are present in numerous biologically active compounds. This guide outlines a hypothetical, comprehensive preliminary in vitro screening cascade to elucidate the potential therapeutic value of this compound. The proposed assays are standard methodologies in early-stage drug discovery and are designed to assess cytotoxicity, as well as potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The process of drug discovery is complex and costly, making in vitro assays a crucial first step.[2] These assays provide a controlled environment to evaluate the activity, potency, and safety of a compound, helping to identify promising candidates for further preclinical development.[1]
Tier 1: Foundational Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its cytotoxic profile across various cell lines. This helps to establish a therapeutic window and identify potential liabilities early in the development process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cell lines (e.g., HEK293 for normal kidney, MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells and incubate for 48 hours. Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Normal Kidney | > 100 |
| MCF-7 | Breast Cancer | 25.4 |
| A549 | Lung Cancer | 42.8 |
| HepG2 | Liver Cancer | 68.1 |
Tier 2: Screening for Specific Biological Activities
Based on the initial cytotoxicity data suggesting some selectivity for cancer cell lines, further screening for anticancer, antimicrobial, and anti-inflammatory activities is warranted.
Anticancer Activity: Cell Proliferation and Apoptosis Assays
Further investigation into the anticancer potential can be carried out using assays that measure cell proliferation and apoptosis.
-
BrdU Cell Proliferation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of replicating cells, providing a direct measure of cell proliferation.
-
Caspase-3/7 Activity Assay: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cancer cells (e.g., MCF-7) in a 96-well plate and treat with this compound at various concentrations for 24 hours.
-
Reagent Addition: Add a luminogenic substrate for caspase-3/7 to each well.
-
Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of caspase activity.
Hypothetical Anticancer Activity Data
| Assay | Cell Line | EC50 (µM) |
| BrdU Proliferation | MCF-7 | 22.1 |
| Caspase-3/7 Activation | MCF-7 | 35.7 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The morpholine ring is a common scaffold in antimicrobial agents. Therefore, assessing the antibacterial activity of the compound is a logical step. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[4]
-
Bacterial Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli) to each well.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4][5]
Hypothetical Antimicrobial Activity Data
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 |
| Escherichia coli | Gram-negative | > 128 |
Anti-inflammatory Activity: COX and iNOS Inhibition Assays
Benzoate derivatives have been explored for their anti-inflammatory properties. Key enzymes in the inflammatory pathway include cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS).[6][7]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity.
Experimental Protocol: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of iNOS, in the presence of varying concentrations of the test compound.[8]
-
Nitrite Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[8]
-
IC50 Calculation: Determine the concentration of the compound that inhibits NO production by 50%.
Hypothetical Anti-inflammatory Activity Data
| Assay Target | IC50 (µM) |
| COX-1 | 85.2 |
| COX-2 | 30.5 |
| iNOS (in RAW 264.7 cells) | 55.9 |
Visualizations: Workflows and Pathways
Caption: Hypothetical in vitro screening workflow for this compound.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Methyl 3-(morpholin-4-ylmethyl)benzoate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a synthetic organic compound with potential applications in pharmacological research. Its structural features, including a benzoate core and a morpholine moiety, are found in various biologically active molecules. This document provides a detailed experimental protocol for the initial in vitro characterization of this compound in cancer cell culture, focusing on assessing its effects on cell viability, apoptosis, and relevant signaling pathways. While the precise mechanism of action for this compound is yet to be fully elucidated, related benzoate and morpholine-containing compounds have been reported to exhibit anti-tumor properties by inducing apoptosis and modulating key cellular signaling cascades.[1][2]
Hypothetical Mechanism of Action
Based on the activity of structurally related molecules, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis through the intrinsic or extrinsic pathway. This could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on various cancer cell lines. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Treatment Duration (hours) |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | Cell Viability | 15.2 | 48 |
| MCF-7 | Breast Cancer | MTT Assay | Cell Viability | 25.8 | 48 |
| HCT116 | Colorectal Carcinoma | MTT Assay | Cell Viability | 18.5 | 48 |
| A549 | Non-Small Cell Lung Cancer | Caspase-3/7 Assay | Apoptosis | EC50 = 12.1 | 24 |
| MCF-7 | Breast Cancer | Caspase-3/7 Assay | Apoptosis | EC50 = 20.4 | 24 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the general procedure for culturing and maintaining human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Phosphate-Buffered Saline (PBS), sterile.[3]
-
Trypsin-EDTA (0.25%).[3]
-
Culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Rapidly thaw a cryovial of frozen cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a culture flask.[3]
-
Maintaining Cultures: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily and change the medium every 2-3 days.[3]
-
Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium.[3]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[3]
-
MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.[10][11]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[12][13]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody.[10][12]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Apoptosis Protocols [bdbiosciences.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
Research Chemical Profile: Methyl 3-(morpholin-4-ylmethyl)benzoate and a Closely Related Analog, Ethyl 4-(morpholin-4-ylmethyl)benzoate
Disclaimer: There is currently no publicly available research literature detailing the biological activity, specific applications, or established experimental protocols for the research chemical Methyl 3-(morpholin-4-ylmethyl)benzoate. Similarly, detailed studies on its close structural analog, Ethyl 4-(morpholin-4-ylmethyl)benzoate (CAS No. 128982-39-8), are not present in the public domain, although it is commercially available as a research chemical.[1]
This document, therefore, provides a general overview based on the known properties of the constituent chemical moieties—the morpholine ring and the benzoate structure—to suggest potential areas of research and hypothetical experimental approaches. The synthesis protocol provided is for a related compound, as a specific protocol for the target molecule is not available in published literature.
Potential Areas of Research
The chemical structure of this compound, featuring a morpholine ring attached to a methyl benzoate scaffold, suggests several potential avenues for pharmacological and chemical research. The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its favorable physicochemical and metabolic properties.[2][3] Benzoate derivatives also exhibit a wide range of biological activities.[4]
Potential research applications could include:
-
Anticancer Activity: Numerous morpholine derivatives have been investigated for their potential as anticancer agents.[5] The cytotoxic effects of a novel compound like this could be evaluated against various cancer cell lines.
-
Antibacterial and Antifungal Activity: The sulfonamide structure, which can be conceptually related to the functionalities present, is a cornerstone of antibacterial drugs.[3] The compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Depending on the three-dimensional conformation, the molecule could be designed to fit into the active site of various enzymes. For instance, some aminothiazoles have been shown to inhibit PGE2 production.[6]
-
Central Nervous System (CNS) Activity: The morpholine ring is present in several CNS-active drugs.[4] Preliminary studies could explore potential effects on neurotransmitter systems or receptor binding.
Physicochemical Properties (Predicted)
No experimental data for this compound is available. The properties of the related compound, Ethyl 4-(morpholin-4-ylmethyl)benzoate , are listed below.
| Property | Value | Source |
| CAS Number | 128982-39-8 | Sigma-Aldrich |
| Molecular Weight | 249.31 g/mol | Sigma-Aldrich |
| IUPAC Name | ethyl 4-(morpholinomethyl)benzoate | Sigma-Aldrich |
| InChI Key | SFKYRKQVZFJTCV-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Protocol for a Related Compound: Ethyl 4-(bromomethyl)benzoate
As a specific synthesis protocol for Ethyl 4-(morpholin-4-ylmethyl)benzoate is not available, a general method for the synthesis of a key precursor, Ethyl 4-(bromomethyl)benzoate , is provided below. This compound could then be reacted with morpholine to yield the final product.
Reaction Scheme:
Caption: Synthesis of Ethyl 4-(bromomethyl)benzoate.
Materials:
-
Ethyl 4-methylbenzoate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under vacuum to obtain the crude product, Ethyl 4-(bromomethyl)benzoate.
Hypothetical Experimental Workflow for Biological Screening
Given the lack of specific data, a generalized workflow for the initial biological screening of a novel research chemical like this compound is presented.
Caption: General workflow for biological screening.
Conclusion
While this compound and its close analogs are not yet characterized in the scientific literature, their chemical structures suggest potential for a range of biological activities. The information provided here serves as a general guide for researchers interested in exploring the properties of this and similar novel compounds. Any research undertaken with these chemicals should be preceded by a thorough literature search for any new data and should be conducted with appropriate safety precautions.
References
- 1. E4625 | Sigma-Aldrich [sigmaaldrich.com]
- 2. The synthesis and biological activity of 22-fluorovitamin D3: a new vitamin D analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Methyl 3-(morpholin-4-ylmethyl)benzoate
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a substituted aromatic ester containing a morpholine moiety. As an intermediate or final compound in pharmaceutical research and development, its accurate quantification is essential for process control, quality assurance, and pharmacokinetic studies. While specific validated methods for this exact compound are not widely published, robust analytical protocols can be developed based on established principles for similar aromatic esters and morpholine-containing molecules.
This document provides detailed protocols for two proposed analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for routine quality control, purity assessment, and quantification in formulated products or reaction mixtures where analyte concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Ideal for trace-level quantification in complex biological matrices (e.g., plasma, tissue) due to its superior sensitivity and selectivity.
Application Note 1: Quantification by HPLC-UV
This method provides a reliable and accurate approach for determining the concentration of this compound using reversed-phase HPLC with UV detection.
Experimental Protocol
1. Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) Detector.
-
Analytical balance
-
Sonicator
-
Volumetric flasks, pipettes, and HPLC vials
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon)
2. Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (ACS grade or higher)
-
Formic Acid (ACS grade, ~99%)
-
Deionized water (18.2 MΩ·cm)
3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm[1][2] |
4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in water, adding formic acid, mixing thoroughly, and degassing. Prepare Mobile Phase B by adding formic acid to acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This stock solution should be stored at 2-8 °C.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or diluent). Dilute the solution as needed to bring the expected analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
General Workflow for HPLC Analysis
Caption: General workflow for quantitative analysis by HPLC.
Application Note 2: Quantification by LC-MS/MS
For bioanalytical applications or the detection of trace-level impurities, an LC-MS/MS method provides unparalleled sensitivity and selectivity. The method involves derivatization or direct analysis to enhance ionization for mass spectrometry.[3]
Experimental Protocol
1. Instrumentation and Equipment
-
LC-MS/MS system: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Nitrogen gas generator.
-
All equipment listed for the HPLC-UV method.
2. Chemicals and Reagents
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives is required.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
3. LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for rapid elution (e.g., 5% to 95% B in 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Parameters | Source-dependent; optimize gas flows, temperatures, and voltages |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. The protonated parent ion [M+H]⁺ would be selected in Q1, and after fragmentation, 2-3 characteristic product ions would be monitored in Q3. |
4. Preparation of Solutions
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but an internal standard should be added at a fixed concentration to all standards and samples to correct for matrix effects and variability.
-
Biological Sample Preparation (e.g., Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
-
Logical Flow for Method Development
Caption: Key steps in developing a quantitative LC-MS/MS method.
Summary of Quantitative Method Characteristics
The following table summarizes the typical performance characteristics that would be expected upon validation of these proposed methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Selectivity | Moderate; susceptible to co-eluting impurities with similar UV absorbance. | High; based on specific mass-to-charge ratio transitions. |
| Primary Application | Quality Control, Purity, Formulation Analysis | Bioanalysis, Trace Impurity Analysis |
References
high-performance liquid chromatography (HPLC) method for Methyl 3-(morpholin-4-ylmethyl)benzoate
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Methyl 3-(morpholin-4-ylmethyl)benzoate, a key intermediate in pharmaceutical synthesis. This application note provides a detailed protocol for the efficient separation and quantification of this compound, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted aromatic ester containing a morpholine moiety. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of pharmaceutical products. The developed reversed-phase HPLC (RP-HPLC) method offers excellent selectivity, linearity, and sensitivity for the determination of this compound in bulk drug substances and formulated products.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL.
Sample Preparation: Accurately weigh a portion of the sample containing the equivalent of approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The developed method was validated for its key performance characteristics. A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Principle of Reversed-Phase HPLC separation.
Application Notes and Protocol for In Vivo Dissolution of Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a compound of interest in various research fields. Due to its chemical structure, which includes a benzoate ester and a morpholine group, it is predicted to be a weakly basic compound with potentially limited aqueous solubility. This document provides detailed protocols and application notes for the dissolution of this compound for in vivo studies, ensuring consistent and reliable dosing for pre-clinical research. The protocols outlined below are based on common formulation strategies for poorly water-soluble compounds and should be adapted based on experimental needs and preliminary solubility and stability assessments.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective dissolution strategy.
Structural Features:
-
Benzoate Ester: The ester group is susceptible to hydrolysis, particularly in acidic or basic conditions. This is a critical consideration for formulation and storage.
-
Morpholine Moiety: The morpholine group is a tertiary amine, which imparts a weakly basic character to the molecule. This allows for the possibility of salt formation to improve aqueous solubility. The presence of the morpholine ring can also influence the pharmacokinetic properties of the compound.
Predicted Properties:
-
pKa: The pKa of the protonated morpholine nitrogen is estimated to be in the range of 6.5-7.5. This suggests that the compound's solubility will be pH-dependent, with higher solubility at a lower pH.
-
Solubility: The compound is expected to have low solubility in neutral aqueous solutions. It is predicted to be more soluble in organic solvents and acidic aqueous solutions.
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Oral (PO), Intraperitoneal (IP), and Intravenous (IV) Administration
This protocol utilizes a common co-solvent system to dissolve this compound for various routes of administration. It is imperative to perform a small-scale solubility test before preparing a large batch.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution in DMSO: Dissolve the compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Addition of Co-solvents and Surfactant: While vortexing, slowly add the other components of the vehicle in the following order: PEG 400, then Tween 80.
-
Final Dilution with Saline/PBS: Add the sterile saline or PBS to the mixture to achieve the final desired concentration and vehicle composition. The final solution should be clear and free of precipitation.
Vehicle Composition Recommendations:
The following table summarizes recommended vehicle compositions for different administration routes. The final concentration of the excipients should be kept as low as possible to minimize potential toxicity. A vehicle control group should always be included in the experimental design.
| Administration Route | Vehicle Composition (v/v/v/v) | Maximum Recommended Excipient Concentrations in Final Dosing Solution |
| Oral (PO) Gavage | 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline | DMSO: ≤ 10%, PEG 400: ≤ 50%, Tween 80: ≤ 10% |
| Intraperitoneal (IP) Injection | 5-10% DMSO / 30-40% PEG 400 / 5% Tween 80 / 45-60% Saline | DMSO: ≤ 10%, PEG 400: ≤ 40%, Tween 80: ≤ 5% |
| Intravenous (IV) Injection | 2-5% DMSO / 20-30% PEG 400 / 2-5% Tween 80 / 60-76% Saline | DMSO: ≤ 5%, PEG 400: ≤ 30%, Tween 80: ≤ 5% |
Note: These are general guidelines. The optimal formulation will depend on the required dose and the tolerability of the specific animal model.
Protocol 2: pH Adjustment for Improved Aqueous Solubility (for Oral Administration)
Given the basic nature of the morpholine group, adjusting the pH of the vehicle to the acidic range can significantly improve the solubility of this compound by forming a soluble salt in situ.
Materials:
-
This compound
-
Sterile water for injection
-
0.1 N Hydrochloric acid (HCl) or Citric Acid solution
-
pH meter
Procedure:
-
Suspension: Suspend the accurately weighed this compound in a portion of the sterile water.
-
pH Adjustment: While stirring, slowly add 0.1 N HCl or citric acid solution dropwise to the suspension.
-
Monitoring Dissolution and pH: Monitor the dissolution of the compound and the pH of the solution. Continue adding the acidic solution until the compound is fully dissolved. The target pH should ideally be between 3 and 5.
-
Final Volume Adjustment: Once the compound is dissolved, add sterile water to reach the final desired volume and concentration.
-
Verification: Verify the final pH of the solution.
Caution: The stability of the benzoate ester may be compromised at very low pH. It is recommended to perform a preliminary stability study of the final formulation.
Data Presentation
The following table provides a summary of the recommended starting concentrations for the excipients in the final dosing solution for different routes of administration in mice.
| Excipient | Oral (PO) Gavage | Intraperitoneal (IP) Injection | Intravenous (IV) Injection |
| DMSO | ≤ 10% | ≤ 10% | ≤ 5% |
| PEG 400 | ≤ 50% | ≤ 40% | ≤ 30% |
| Tween 80 | ≤ 10% | ≤ 5% | ≤ 5% |
Mandatory Visualizations
Experimental Workflow for Co-Solvent Formulation
Caption: Workflow for preparing a co-solvent-based formulation.
Signaling Pathway of Formulation Strategy Decision
Caption: Decision pathway for selecting a suitable in vivo formulation.
Application Note: Generation of a Dose-Response Curve for Methyl 3-(morpholin-4-ylmethyl)benzoate in a Cancer Cell Line
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a novel small molecule compound with a chemical structure suggesting potential biological activity. This application note provides a detailed protocol for generating a dose-response curve to evaluate the cytotoxic effects of this compound on a human cancer cell line. Dose-response curves are fundamental in pharmacology and drug discovery to determine the potency and efficacy of a compound.[1][2][3] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve, representing the concentration of a drug that is required for 50% inhibition in vitro.[1]
Principle of the Assay
This protocol utilizes a cell viability assay to measure the dose-dependent effect of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture
-
Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain exponential growth.
3. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations for the dose-response experiment. It is crucial to ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
4. Cell Seeding
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.[1]
5. Compound Treatment
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours.
6. MTT Assay
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[2]
Data Presentation
Table 1: Dose-Response Data for this compound on HeLa Cells
| Concentration (µM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 0.01 | -2.00 | 98.5 ± 3.2 |
| 0.1 | -1.00 | 95.2 ± 4.1 |
| 1 | 0.00 | 85.1 ± 5.5 |
| 5 | 0.70 | 52.3 ± 6.3 |
| 10 | 1.00 | 25.8 ± 4.8 |
| 50 | 1.70 | 10.2 ± 2.1 |
| 100 | 2.00 | 5.1 ± 1.5 |
Calculated IC50: 4.5 µM
Mandatory Visualization
Caption: Experimental workflow for dose-response curve generation.
Caption: Hypothesized signaling pathway inhibition.
References
Application Notes and Protocols: Methyl 3-(morpholin-4-ylmethyl)benzoate as a Putative Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data on the biological activity or use of Methyl 3-(morpholin-4-ylmethyl)benzoate as a molecular probe. The following application notes and protocols are presented as a hypothetical framework based on the known biological activities of structurally similar compounds containing the morpholinomethyl moiety. These examples are intended to guide researchers in designing experiments to investigate the potential of this compound as a molecular probe, particularly in the context of anticancer research. The experimental details and data are illustrative and should be adapted and validated empirically.
Introduction
This compound is a small molecule featuring a central benzene ring substituted with a methyl ester and a morpholinomethyl group. While direct biological targets of this compound are not yet elucidated, the morpholine and its derivatives are well-established pharmacophores in medicinal chemistry, frequently associated with a range of biological activities. Notably, compounds bearing a morpholinomethyl moiety have demonstrated significant potential as anticancer agents. For instance, derivatives of 3-(morpholinomethyl)benzofuran have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and exhibit antiproliferative effects against non-small cell lung cancer cells.[1][2]
Given the structural similarity, it is hypothesized that this compound may serve as a valuable molecular probe to investigate biological processes involving targets modulated by morpholine-containing compounds, such as receptor tyrosine kinases involved in cancer signaling. These application notes provide a theoretical basis and experimental protocols for exploring its potential in this capacity.
Hypothetical Application: Probing VEGFR-2 Signaling Pathway
Based on the activity of analogous compounds, a primary hypothetical application for this compound is as a molecular probe to study the VEGFR-2 signaling pathway. In this context, it could be used to:
-
Validate Target Engagement: Determine if compounds with a morpholinomethyl scaffold interact with VEGFR-2 or downstream components of its signaling cascade.
-
Competitive Binding Assays: Serve as a reference or competitor compound in screening assays to identify novel VEGFR-2 inhibitors.
-
Cell-Based Assay Development: Act as a tool compound to optimize and validate cell-based assays designed to measure the effects of VEGFR-2 inhibition.
Quantitative Data (Illustrative)
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.
Table 1: In Vitro Kinase Assay
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| This compound | VEGFR-2 | 150 |
| Sunitinib (Positive Control) | VEGFR-2 | 10 |
| DMSO (Vehicle Control) | VEGFR-2 | >10,000 |
Table 2: Cell Viability Assay (HUVEC Cells)
| Compound | Concentration (µM) | Cell Viability (%) [Hypothetical] |
| This compound | 0.1 | 95 |
| 1 | 75 | |
| 10 | 40 | |
| 100 | 15 | |
| Sunitinib (Positive Control) | 1 | 50 |
| DMSO (Vehicle Control) | - | 100 |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the kinase buffer containing the VEGFR-2 enzyme and the peptide substrate.
-
Add Compounds: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a no-ATP control representing 100% inhibition.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol measures the effect of this compound on the viability of HUVECs, a cell line commonly used to study angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Sunitinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Harvest HUVECs and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 medium.
-
Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the treated plates for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment condition.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
While the direct biological functions of this compound remain to be discovered, its structural features suggest it may be a valuable tool for chemical biology and drug discovery. The provided hypothetical application notes and protocols offer a starting point for researchers to investigate its potential as a molecular probe, particularly in the context of kinase signaling pathways relevant to cancer. Empirical validation of these or similar experimental approaches is essential to characterize the true utility of this compound.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 3-(morpholin-4-ylmethyl)benzoate, a versatile building block in medicinal chemistry. This document outlines key synthetic transformations, detailed experimental protocols, and potential applications of the resulting derivatives, with a focus on cancer therapy through the inhibition of VEGFR-2 signaling.
Introduction
This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties, while the benzoate ester provides a reactive handle for various chemical modifications.[1] Derivatives of this scaffold have shown promise as anticancer agents, with a notable mechanism of action being the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2]
Synthetic Derivatizations
The ester functionality of this compound allows for several key transformations to generate a library of derivatives for further investigation. The primary derivatization strategies include hydrolysis to the corresponding carboxylic acid, amidation to form various benzamides, reduction to the benzyl alcohol, and functionalization of the aromatic ring for cross-coupling reactions.
Experimental Workflows
The following diagrams illustrate the general synthetic pathways for the derivatization of this compound.
References
Application Note and Protocol: Large-Scale Synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate, a key intermediate in pharmaceutical development. The synthesis is based on the robust and scalable N-alkylation of morpholine with methyl 3-(bromomethyl)benzoate. This application note includes a comprehensive experimental protocol, tabulated quantitative data for key process parameters, and a visual workflow diagram to ensure clarity and reproducibility for industrial applications.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). The morpholine moiety is a privileged structure in drug design, often improving the pharmacokinetic profile of drug candidates.[1] A reliable and scalable synthesis of this intermediate is therefore crucial for drug development and manufacturing. The presented protocol focuses on the nucleophilic substitution reaction between morpholine and methyl 3-(bromomethyl)benzoate, a method well-suited for industrial production due to its efficiency and the commercial availability of the starting materials.
Overall Reaction Scheme
Materials and Methods
Starting Materials and Reagents
| Material | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Supplier Examples |
| Methyl 3-(bromomethyl)benzoate | 1129-28-8 | 229.07 | >97% | Sigma-Aldrich, Thermo Scientific, Synthonix |
| Morpholine | 110-91-8 | 87.12 | >99% | Sigma-Aldrich, BASF, Huntsman |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | >99% | Standard chemical suppliers |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous, >99.8% | Standard chemical suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Standard chemical suppliers |
| Isopropanol (IPA) | 67-63-0 | 60.10 | ACS Grade | Standard chemical suppliers |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | ACS Reagent | Standard chemical suppliers |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ACS Reagent | Standard chemical suppliers |
Experimental Workflow Diagram
Caption: Experimental workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a nominal 1 kg scale of the starting material, Methyl 3-(bromomethyl)benzoate.
1. Reaction Setup:
-
Charge a 20 L glass-lined reactor with Methyl 3-(bromomethyl)benzoate (1.00 kg, 4.36 mol, 1.0 eq).
-
Add anhydrous potassium carbonate (0.78 kg, 5.67 mol, 1.3 eq).
-
Add anhydrous acetonitrile (8.0 L).
-
Begin stirring the suspension and heat the reactor jacket to 40-50°C.
2. Reagent Addition and Reaction:
-
In a separate vessel, prepare a solution of morpholine (0.42 kg, 4.80 mol, 1.1 eq) in anhydrous acetonitrile (2.0 L).
-
Slowly add the morpholine solution to the reactor over a period of 60-90 minutes, maintaining the internal temperature below 60°C. An exotherm may be observed.
-
After the addition is complete, raise the reactor temperature to 60-70°C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) every 2 hours. The reaction is considered complete when the area percent of Methyl 3-(bromomethyl)benzoate is less than 1.0%. Typical reaction times range from 6 to 10 hours.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with acetonitrile (2 x 1.0 L).
-
Combine the filtrate and washes and transfer to a rotary evaporator.
-
Concentrate the solution under reduced pressure to remove the acetonitrile, yielding a crude oil.
-
To the reactor containing the crude oil, add ethyl acetate (10.0 L) and water (5.0 L).
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated brine solution (2.0 L).
-
Separate the layers and concentrate the organic layer under reduced pressure to obtain a thick, yellowish oil.
4. Purification by Crystallization:
-
Transfer the crude oil to a clean crystallization vessel.
-
Add isopropanol (3.0 L) and heat the mixture to 60-70°C with stirring until a homogeneous solution is obtained.
-
Slowly cool the solution to 20-25°C over 2-3 hours. Seeding with a small crystal of pure product may be beneficial to induce crystallization.
-
Continue cooling the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.
-
Filter the resulting solid product using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C) isopropanol (2 x 0.5 L).
-
Dry the purified solid under vacuum at 40-45°C until a constant weight is achieved.
Quantitative Data Summary
Reaction Parameters
| Parameter | Value | Notes |
| Scale | 1.00 kg (4.36 mol) of starting material | Protocol is scalable; adjust vessel sizes and reagent volumes accordingly. |
| Molar Ratio (Morpholine) | 1.1 equivalents | A slight excess of the amine ensures complete consumption of the bromide. |
| Molar Ratio (K2CO3) | 1.3 equivalents | Acts as the base to neutralize the HBr formed during the reaction. |
| Solvent | Acetonitrile (ACN) | Provides good solubility for reactants and is relatively easy to remove. |
| Reaction Temperature | 60-70°C | Ensures a reasonable reaction rate without significant side reactions. |
| Reaction Time | 6-10 hours | Monitor by HPLC for completion. |
Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Yield (Isolated) | 85-95% | Gravimetric |
| Purity (Final) | >99.0% | HPLC |
| Appearance | White to off-white crystalline solid | Visual inspection |
| Melting Point | 48-52 °C | Capillary Melting Point Apparatus |
Safety Considerations
-
Methyl 3-(bromomethyl)benzoate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Morpholine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction may be exothermic, especially during the addition of morpholine. Ensure adequate cooling and temperature control.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
This protocol provides a robust and scalable method for the synthesis of this compound, suitable for use in a drug development and manufacturing environment. The procedure is straightforward, uses readily available materials, and provides the target compound in high yield and purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method is the N-alkylation of morpholine with a suitable electrophile, typically Methyl 3-(bromomethyl)benzoate. An alternative approach is the reductive amination of Methyl 3-formylbenzoate with morpholine.
Q2: How is the key starting material, Methyl 3-(bromomethyl)benzoate, prepared?
A2: Methyl 3-(bromomethyl)benzoate is typically synthesized via radical bromination of the methyl group of methyl m-toluate.[1] This reaction commonly employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2]
Q3: What are the critical parameters to control during the N-alkylation of morpholine?
A3: Key parameters for a successful N-alkylation reaction include the choice of base (e.g., K2CO3, Et3N), solvent (e.g., DMF, CH3CN), reaction temperature, and the stoichiometry of the reactants. Using a slight excess of morpholine can sometimes help to drive the reaction to completion, but it may complicate purification. Conversely, an excess of the alkylating agent can lead to the formation of quaternary ammonium salts.
Q4: What kind of yields can be expected for this synthesis?
A4: The synthesis of the intermediate, Methyl 3-(bromomethyl)benzoate, from methyl m-toluate can achieve high yields, often in the range of 91-94%.[1][2] The subsequent N-alkylation of morpholine is also typically a high-yielding reaction, although specific yields for this exact product can vary based on the chosen conditions. N-alkylation reactions of morpholine with other alkyl halides have been reported with yields as high as 87-92%.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of Methyl 3-(bromomethyl)benzoate (Intermediate)
Q: I am getting a very low yield during the synthesis of Methyl 3-(bromomethyl)benzoate from methyl m-toluate and NBS. What could be the issue?
A: Several factors could be contributing to the low yield. Consider the following:
-
Inactive Radical Initiator: The radical initiator (AIBN or benzoyl peroxide) may have decomposed. Ensure it is fresh and has been stored correctly.
-
Inhibitors: The starting material or solvent might contain radical inhibitors. Ensure the solvent is of appropriate purity and consider purifying the methyl m-toluate if necessary.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Refluxing for 5 to 16 hours is generally required.[1] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature.
-
Improper Work-up: The product is a yellowish oil and care must be taken during the work-up to avoid loss.[2] After cooling, the succinimide byproduct should be filtered off, and the filtrate concentrated under vacuum.[2]
Problem 2: Low Yield of Final Product, this compound
Q: My N-alkylation of morpholine with Methyl 3-(bromomethyl)benzoate is resulting in a low yield. How can I improve it?
A: Low yields in this step often point to issues with reaction conditions or reactant quality.
-
Poor Quality of Alkylating Agent: The Methyl 3-(bromomethyl)benzoate may have degraded. This compound can be a lachrymator and should be handled with care. Its purity is crucial for the reaction's success.
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical. An inorganic base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile is a common choice. The base should be finely powdered and dry to ensure it can effectively scavenge the HBr formed during the reaction.
-
Reaction Temperature: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, avoiding excessive heat which could lead to side reactions like the ring-opening of morpholine.[4][5]
-
Moisture: Ensure all reagents and glassware are dry, as water can interfere with the reaction.
Problem 3: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with several impurities that are difficult to separate. What are these and how can I avoid them?
A: Common impurities can arise from both stages of the synthesis.
-
Dibromo Impurity: During the synthesis of the intermediate, over-bromination can lead to the formation of methyl 3,5-bis(bromomethyl)benzoate.[1] This can be minimized by carefully controlling the stoichiometry, using no more than a slight excess of NBS.[1]
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted morpholine and Methyl 3-(bromomethyl)benzoate. Unreacted morpholine can often be removed by an aqueous wash, while unreacted bromide will need to be separated by chromatography.
-
Quaternary Ammonium Salt: If an excess of Methyl 3-(bromomethyl)benzoate is used, it can react with the product to form a quaternary ammonium salt. This can be avoided by using a 1:1 stoichiometry or a slight excess of morpholine.
-
Hydrolysis of Ester: During work-up, exposure to strongly acidic or basic aqueous conditions for prolonged periods can lead to the hydrolysis of the methyl ester group. Use mild conditions and minimize the time for aqueous extractions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate
This protocol is based on a reported procedure using NBS and AIBN.[2]
-
Reaction Setup: To a solution of methyl 3-methylbenzoate (0.31 mol) in carbon tetrachloride (CCl4, 200 mL) in a round-bottom flask equipped with a reflux condenser, add AIBN (2.6 g) in one portion.
-
Reagent Addition: Heat the mixture to reflux. Carefully add N-Bromosuccinimide (NBS) (0.38 mol) to the mixture in portions over 2 hours.
-
Reaction: Continue refluxing the reaction mixture for an additional 5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl4.
-
Purification: Evaporate the solvent from the combined filtrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate as a yellowish oil.
Protocol 2: Synthesis of this compound via N-Alkylation
This is a general procedure for the N-alkylation of morpholine.
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add a solution of Methyl 3-(bromomethyl)benzoate (1.0 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. If an inorganic base was used, filter it off. Pour the reaction mixture into cold water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Synthesis of Methyl 3-(bromomethyl)benzoate - Reaction Conditions and Yields
| Starting Material | Brominating Agent | Radical Initiator | Solvent | Reaction Time | Yield | Reference |
| Methyl m-toluate | NBS | Benzoyl peroxide | CCl4 | 5 hours | 91% | [1] |
| Methyl 3-methylbenzoate | NBS | AIBN | CCl4 | 5 hours | 94% | [2] |
| Methyl-3-methyl benzoate | NBS | Hydrogen peroxide | Cyclohexane | 16 hours | 10% | [2] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Potential side reactions during synthesis.
References
troubleshooting Methyl 3-(morpholin-4-ylmethyl)benzoate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(morpholin-4-ylmethyl)benzoate, focusing specifically on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
-
Methyl benzoate is known to be poorly soluble in water but miscible with many organic solvents.[1][2]
-
The morpholino group is a polar, basic moiety that generally enhances aqueous solubility.[3][4][5] The nitrogen atom in the morpholine ring can be protonated, which further increases its solubility in acidic aqueous solutions.[4][5]
Based on this, a predicted solubility profile is summarized in the table below.
Data Presentation: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Sparingly soluble to slightly soluble | The hydrophobic methyl benzoate portion limits solubility, while the polar morpholino group provides some aqueous solubility. |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderately to freely soluble | The basic nitrogen on the morpholine ring will be protonated at low pH, forming a more soluble salt. |
| Aqueous Base (e.g., 0.1 N NaOH) | Poorly soluble | The morpholine nitrogen will be in its free base form, reducing aqueous solubility. The ester may be susceptible to hydrolysis over time. |
| Methanol, Ethanol | Soluble | These polar protic solvents should effectively solvate both the polar and non-polar regions of the molecule.[6] |
| Dichloromethane (DCM), Chloroform | Soluble | These non-polar aprotic solvents are expected to dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that should be effective. |
| Hexanes, Heptanes | Poorly soluble to insoluble | These non-polar solvents are unlikely to effectively solvate the polar morpholino group. |
Q2: I am having trouble dissolving this compound in my aqueous buffer (pH 7.4). What can I do?
A2: At neutral pH, the aqueous solubility of this compound is expected to be limited. Here are several troubleshooting steps:
-
Lower the pH: The most effective strategy is likely to be lowering the pH of your buffer. The morpholino group has a pKa that suggests it will be protonated and thus more soluble in acidic conditions. Try preparing your stock solution in a buffer with a pH of 5-6, and then dilute it into your final experimental buffer.
-
Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol. You can then add small volumes of this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious as prolonged heating can lead to degradation.
-
Particle Size Reduction: If you are working with a solid, grinding the material to a finer powder can increase the surface area and improve the dissolution rate.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when the compound is much less soluble in the final aqueous medium than in the initial DMSO stock. To address this:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower initial concentration when added to the aqueous phase, which may stay below the solubility limit.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the bulk of the aqueous medium, try adding the aqueous medium to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Incorporate a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to keep the compound in solution. The appropriate concentration will need to be determined empirically.
-
Adjust the pH of the Aqueous Medium: As mentioned previously, a lower pH will likely increase the aqueous solubility of your compound.
Experimental Protocols
Protocol 1: Standard Kinetic Solubility Assessment
This protocol provides a method for determining the kinetic solubility of a compound, which is a rapid assessment often used in early-stage research.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent if using a plate reader for analysis)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or a UV-Vis spectrophotometer plate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to a series of wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform serial dilutions by transferring 100 µL from the first well to the next well containing 100 µL of 1% DMSO in PBS, and so on.
-
Once the dilutions are complete, seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
After incubation, inspect the plate for any visible precipitate.
-
Quantify the solubility by measuring the turbidity (light scattering) using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant in a UV-Vis plate reader at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile:water) to determine the concentration of the dissolved compound.
Protocol 2: pH-Dependent Solubility Assay
This protocol determines the solubility of the compound at different pH values, which is crucial for understanding its behavior in various biological environments.
Materials:
-
This compound (solid)
-
Aqueous buffers: pH 3.0, 5.0, 7.4, and 9.0
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Add an excess amount of solid this compound to separate vials (e.g., 2-5 mg per 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.
-
Add 1 mL of each pH buffer to the respective vials.
-
Cap the vials securely and place them on an orbital shaker at room temperature. Shake for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm that excess solid is still present.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.
-
Prepare a standard curve of the compound in the same diluent to accurately quantify the solubility at each pH. The resulting concentration is the thermodynamic solubility at that specific pH.
Mandatory Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 2. Methyl benzoate CAS#: 93-58-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing storage conditions for Methyl 3-(morpholin-4-ylmethyl)benzoate
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Methyl 3-(morpholin-4-ylmethyl)benzoate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][3] Storage away from direct sunlight and heat sources is also essential to prevent degradation.[1][2][4] For enhanced stability, especially for analytical standards or reference materials, refrigeration is recommended.
Q2: What type of container is suitable for storing this compound?
A2: Store the compound in its original, tightly sealed container.[5] If transferring to a different container, ensure it is made of a chemically compatible material that will not react with the ester.[1] Glass containers with secure caps are generally a good choice.
Q3: Is this compound sensitive to light or air?
A3: While specific data for this compound is limited, substituted esters, in general, should be protected from direct sunlight.[1][4] The morpholine moiety is generally stable.[6][7] However, to minimize the risk of potential photo-degradation or oxidation, it is best practice to store the compound in an opaque or amber-colored container and to minimize exposure to air by keeping the container tightly sealed.
Q4: Can I store this compound at room temperature?
A4: Room temperature storage in a cool, dry place is generally acceptable for short-term use.[4] However, for long-term storage, refrigeration is recommended to maximize shelf life and prevent potential degradation. One source suggests that the storage temperature for a similar compound, ethyl 4-(morpholin-4-ylmethyl)benzoate, is refrigeration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture absorption: The compound may be hygroscopic. 2. Degradation: Exposure to heat, light, or contaminants. | 1. Ensure the container is tightly sealed. Consider storing in a desiccator. 2. Verify storage conditions. If degradation is suspected, re-analyze the material for purity. |
| Decreased purity or presence of impurities in analysis (e.g., HPLC, NMR) | 1. Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture or basic/acidic conditions.[8] 2. Oxidation: The morpholine nitrogen could be susceptible to oxidation. | 1. Store in a dry environment. Avoid contamination with water, acids, or bases.[9] 2. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. |
| Inconsistent experimental results | 1. Compound degradation: The compound may have degraded due to improper storage. 2. Contamination: The sample may be contaminated. | 1. Re-test the purity of the compound. 2. Use fresh, properly stored material for subsequent experiments. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To minimize the rate of potential degradation reactions. |
| Humidity | Dry environment | To prevent hydrolysis of the ester functional group. |
| Light | Protect from direct sunlight[1][4] | To prevent photo-degradation. |
| Atmosphere | Tightly sealed container[1][3] | To prevent moisture absorption and oxidation. |
| Container | Chemically compatible, airtight container | To prevent reaction with the container material and exposure to air/moisture. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) followed by the sample solution.
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Stability Study Under Accelerated Conditions
Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the compound in tightly sealed, appropriate containers.
-
-
Stress Conditions:
-
Heat: Store samples at an elevated temperature (e.g., 40°C).
-
Humidity: Store samples at a high relative humidity (e.g., 75% RH).
-
Light: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Control: Store a reference sample under recommended long-term storage conditions (e.g., 2-8°C, protected from light).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
-
Analysis:
-
At each time point, analyze the purity of each sample using the HPLC method described in Protocol 1.
-
Compare the purity of the stressed samples to the control sample to determine the extent of degradation.
-
Visualizations
Caption: Troubleshooting workflow for storage issues.
Caption: Factors influencing compound stability.
Caption: Workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling and storage of methyl benzoate - Gallery - Evergreensino Chemical Co.,Ltd [evergreensinochem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of Methyl 3-(morpholin-4-ylmethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Methyl 3-(morpholin-4-ylmethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary purification challenges stem from the compound's dual functionality: a basic tertiary amine (the morpholine ring) and an ester group (methyl benzoate). The basicity of the morpholine nitrogen can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, streaking, and potential irreversible adsorption.[1] Additionally, the ester group is susceptible to hydrolysis under acidic or basic conditions, which can be a concern during aqueous workups.
Q2: What are the likely impurities in a crude sample of this compound?
Assuming the synthesis involves the reaction of methyl 3-(bromomethyl)benzoate with morpholine, common impurities may include:
-
Unreacted starting materials: Methyl 3-(bromomethyl)benzoate and morpholine.
-
Over-alkylation products: Quaternary ammonium salts formed by the reaction of the product with another molecule of methyl 3-(bromomethyl)benzoate.
-
Hydrolysis product: 3-(morpholin-4-ylmethyl)benzoic acid, if the ester is cleaved during the reaction or workup.
-
Solvent residues.
Q3: How can I improve the column chromatography of this compound on silica gel?
To counteract the basicity of the morpholine moiety, it is recommended to add a basic modifier to the eluent.[1] A common and effective strategy is to add a small percentage of triethylamine (Et3N) to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, minimizing unwanted interactions and leading to better peak shape and recovery.
Troubleshooting Guides
Problem 1: Poor Separation and Peak Tailing during Silica Gel Chromatography
Symptoms:
-
Broad, tailing peaks for the product on the chromatogram.
-
Co-elution of the product with impurities.
-
Low recovery of the product from the column.
Flowchart for Troubleshooting Chromatography Issues
Caption: Troubleshooting workflow for chromatography issues.
Quantitative Data Summary for Chromatography
| Parameter | Recommendation | Expected Outcome |
| Stationary Phase | Silica gel | Standard purification |
| Amine-functionalized silica | Improved peak shape for basic compounds | |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Good starting point for separation |
| Mobile Phase Modifier | 0.5-2% Triethylamine (Et3N) | Neutralizes acidic silica, reduces tailing |
| Product Rf | 0.2 - 0.4 | Optimal for good separation |
Problem 2: Low Yield After Aqueous Workup
Symptoms:
-
Significantly lower than expected recovery of the final product.
-
Presence of 3-(morpholin-4-ylmethyl)benzoic acid as a byproduct.
Possible Cause: Ester hydrolysis due to prolonged exposure to acidic or basic aqueous solutions during extraction.
Solutions:
-
Minimize contact time: Perform extractions quickly.
-
Use mild bases: Use saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like sodium hydroxide.
-
Control pH: Keep the pH of the aqueous layer neutral or slightly basic during extraction.
-
Low temperature: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Salting out: Add sodium chloride to the aqueous layer to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer.[1]
Problem 3: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low recovery of crystalline material.
Troubleshooting Steps for Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Try a more dilute solution and cool it very slowly.[1] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is slow. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[1] |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a solvent in which the compound is less soluble. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Suggested Recrystallization Solvents to Screen:
-
Ethanol/Water
-
Isopropanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Ethanol/Chloroform[2]
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound using silica gel flash chromatography.
Diagram of Experimental Workflow
Caption: Workflow for flash column chromatography purification.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a solvent system of Hexanes:Ethyl Acetate with 1% triethylamine.
-
Adjust the solvent ratio to obtain an Rf value of approximately 0.3 for the product spot.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the less polar solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Objective: To obtain highly pure crystalline this compound.
Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to each tube.
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent system yields a good quantity of crystalline solid.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
References
avoiding degradation of Methyl 3-(morpholin-4-ylmethyl)benzoate in solution
Welcome to the technical support center for Methyl 3-(morpholin-4-ylmethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester group. This reaction is often accelerated by the presence of the morpholine ring within the same molecule, which can act as an intramolecular catalyst. The degradation product is 3-(morpholin-4-ylmethyl)benzoic acid and methanol.
Q2: How does the morpholine group facilitate the degradation?
A2: The tertiary amine of the morpholine group can act as a general base, catalyzing the hydrolysis of the ester. This is a form of intramolecular catalysis, where a functional group within the molecule itself speeds up the reaction. This can make the compound more susceptible to degradation, especially in neutral or slightly basic conditions, compared to esters without a nearby amine group.[1][2]
Q3: What are the optimal storage conditions for a solution of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Low Temperature: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down the rate of hydrolysis.
-
Controlled pH: The solution should be buffered at a slightly acidic pH (e.g., pH 4-6). Avoid basic conditions, as they significantly accelerate ester hydrolysis.
-
Aprotic Solvents: If the experimental design allows, using a non-aqueous, aprotic solvent can prevent hydrolysis.
-
Protection from Light: While photolytic degradation is not the primary concern, it is good practice to store solutions in amber vials or protected from light to prevent any potential photochemically induced degradation.
Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation.[3] This technique can separate the parent compound from its primary degradation product, 3-(morpholin-4-ylmethyl)benzoic acid, allowing for their quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the analyte.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in solution | Hydrolysis: The ester is degrading into the corresponding carboxylic acid. This is likely accelerated by inappropriate pH or high temperature. | - Verify the pH of your solution. Adjust to a slightly acidic pH (4-6) using a suitable buffer. - Store solutions at a lower temperature (refrigerated or frozen). - Prepare fresh solutions immediately before use. |
| Precipitate formation in the solution | Poor Solubility of Degradation Product: The degradation product, 3-(morpholin-4-ylmethyl)benzoic acid, may have different solubility characteristics than the parent ester, leading to precipitation. | - Confirm the identity of the precipitate using analytical techniques like HPLC or NMR. - If confirmed as the degradant, adjust the solvent system or pH to improve its solubility, if necessary for your experiment. |
| Inconsistent experimental results | Ongoing Degradation: The concentration of the active compound is changing over the course of the experiment due to instability. | - Perform a time-course stability study under your experimental conditions to understand the degradation rate. - Minimize the time the compound is in solution before analysis or use. - Consider using a more stable analog if degradation is unavoidable and impacts results. |
| Appearance of unknown peaks in chromatogram | Formation of Degradation Products or Impurities: New peaks may correspond to 3-(morpholin-4-ylmethyl)benzoic acid or other minor degradation products. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. - Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and confirm their identity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[5][6][7][8]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Logical workflow for troubleshooting degradation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two primary and reliable synthetic routes for the preparation of this compound:
-
Route 1: N-alkylation of Morpholine: This method involves the reaction of morpholine with methyl 3-(bromomethyl)benzoate. It is a direct approach to forming the carbon-nitrogen bond.
-
Route 2: Fischer Esterification: This route starts with the esterification of 3-(morpholin-4-ylmethyl)benzoic acid with methanol in the presence of an acid catalyst.
Q2: What are the most common impurities I might encounter?
The impurities largely depend on the chosen synthetic route. Below is a summary of potential impurities for each route.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What analytical techniques are best for characterizing the final product and its purity?
A combination of analytical techniques is recommended for full characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, confirming the identity of the desired product and helping to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the product and quantifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: N-alkylation of Morpholine
Issue 1: Low Yield of the Desired Product
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction by TLC until the starting material (methyl 3-(bromomethyl)benzoate) is consumed. Consider a modest increase in reaction temperature, but be cautious as this can also promote side reactions.
-
-
Possible Cause 2: Sub-optimal Reaction Conditions.
-
Solution: The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate or triethylamine, is recommended to avoid competition with morpholine. A polar aprotic solvent like acetonitrile or DMF is generally suitable.
-
-
Possible Cause 3: Hydrolysis of the Ester.
-
Solution: Ensure anhydrous conditions are maintained throughout the reaction and workup to prevent hydrolysis of the methyl ester group.
-
Issue 2: Presence of a Quaternary Ammonium Salt Impurity
-
Possible Cause: Over-alkylation of the Product.
-
Solution: The desired product, a tertiary amine, can be further alkylated by the starting material to form a quaternary ammonium salt. To minimize this, use a slight excess of morpholine relative to methyl 3-(bromomethyl)benzoate. Adding the alkylating agent slowly to the reaction mixture can also help.
-
Purification: Quaternary ammonium salts are highly polar and can often be removed by column chromatography or by washing the organic phase with water during the workup, as the salt will preferentially partition into the aqueous layer.
-
Route 2: Fischer Esterification
Issue 1: Incomplete Esterification
-
Possible Cause: Reversible Nature of the Reaction.
-
Solution: Fischer esterification is an equilibrium-controlled reaction.[1][2] To drive the reaction to completion, use a large excess of methanol, which also serves as the solvent.[1][2] Removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium towards the product.[1]
-
-
Possible Cause 2: Insufficient Catalyst.
-
Solution: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required. Ensure a sufficient catalytic amount is used.
-
Issue 2: Formation of Amide Impurity (N-acylation)
-
Possible Cause: Intermolecular reaction between amino and carboxylic acid groups.
-
Solution: While the morpholine nitrogen is tertiary and cannot form an amide, if there were any primary or secondary amine impurities in the starting material, N-acylation could occur. This is less of a concern for this specific synthesis but is a known side reaction in the esterification of amino acids.[3] Using a large excess of methanol will favor the desired esterification.[3]
-
Issue 3: Hydrolysis of the Product During Workup
-
Possible Cause: Presence of Acid or Base and Water.
-
Solution: During the aqueous workup, it is crucial to neutralize the acid catalyst carefully. Prolonged exposure to acidic or basic aqueous conditions can lead to the hydrolysis of the methyl ester back to the carboxylic acid.[4][5][6][7] Perform the workup efficiently and at a low temperature if possible.
-
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Synthetic Route | Potential Impurity | Source | Analytical Signature (¹H NMR) |
| N-alkylation | Methyl 3-(bromomethyl)benzoate | Unreacted Starting Material | Presence of a singlet around 4.5 ppm (CH₂Br). |
| N-alkylation | Morpholine | Unreacted Starting Material | Signals in the aliphatic region corresponding to morpholine protons. |
| N-alkylation | Quaternary morpholinium salt | Over-alkylation of the product | Downfield shift of the protons adjacent to the nitrogen atoms. |
| N-alkylation | 3-(Morpholin-4-ylmethyl)benzoic acid | Hydrolysis of the ester group | Absence of the methyl ester singlet around 3.9 ppm. |
| Fischer Esterification | 3-(Morpholin-4-ylmethyl)benzoic acid | Unreacted Starting Material | Absence of the methyl ester singlet around 3.9 ppm. |
| Fischer Esterification | Methanol | Unreacted Starting Material/Solvent | A singlet around 3.4 ppm. |
| Both Routes | Dimerized or polymerized byproducts | Side reactions of the benzyl bromide starting material | Complex signals in the aromatic and aliphatic regions. |
Experimental Protocols
Protocol 1: Synthesis via N-alkylation of Morpholine
-
Reaction Setup: To a solution of morpholine (1.2 equivalents) in acetonitrile (10 volumes) in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of methyl 3-(bromomethyl)benzoate (1.0 equivalent) in acetonitrile (2 volumes) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting bromide is consumed (typically 4-6 hours).
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HPLC analysis.
Protocol 2: Synthesis via Fischer Esterification
-
Reaction Setup: Suspend 3-(morpholin-4-ylmethyl)benzoic acid (1.0 equivalent) in methanol (20-30 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is neutral or slightly basic.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity.
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Methyl 3-(morpholin-4-ylmethyl)benzoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Methyl 3-(morpholin-4-ylmethyl)benzoate during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from two primary chemical features: the methyl ester group and the morpholine moiety. The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-(morpholin-4-ylmethyl)benzoic acid and methanol.[1][2] The morpholine ring itself is generally stable, but the entire molecule can be sensitive to pH, temperature, light, and oxidative stress.[3][4]
Q2: What are the recommended storage conditions for solid this compound?
A2: For the solid compound, it is recommended to store it in a tightly sealed container in a refrigerator (2-8 °C) or freezer (-20 °C), protected from light and moisture to minimize degradation.[3]
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: For stock solutions, using a dry, aprotic solvent such as DMSO is recommended. These solutions should be stored at -20°C or -80°C to minimize hydrolytic degradation.[3] It is advisable to prepare fresh working dilutions in aqueous buffers immediately before an experiment.
Q4: I'm observing a decrease in my compound's activity over several days in my cell culture experiment. Could this be a stability issue?
A4: Yes, a gradual loss of biological activity can be a strong indicator of compound instability in the aqueous assay medium.[3] The ester group is likely undergoing hydrolysis, especially if the pH of your culture medium is not strictly neutral. It is recommended to perform a stability study of the compound in your specific assay buffer over the time course of your experiment.
Q5: How can I detect degradation of my compound?
A5: The most common method for detecting degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] In a stability study, you would look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | 1. Decrease the final concentration of the compound if the assay sensitivity allows. 2. Consider using a solubility-enhancing excipient, such as Pluronic® F-127. 3. Prepare a fresh, lower-concentration stock solution in DMSO.[3] |
| Loss of compound activity in a multi-day experiment. | Hydrolytic degradation of the ester. | 1. Assess the compound's stability in the assay buffer over the experiment's duration. 2. If unstable, consider reducing the incubation time. 3. Adjust the buffer pH to be as close to neutral as possible. 4. Prepare fresh dilutions of the compound immediately before each use.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | Compound degradation. | 1. Analyze a freshly prepared sample to confirm the retention time of the parent compound. 2. Compare the chromatogram of the stored sample to identify new peaks, which indicate degradation products. 3. If degradation is confirmed, review storage conditions (temperature, light, moisture) and solution preparation protocols. |
| Inconsistent experimental results. | Inconsistent compound stability between experiments. | 1. Standardize stock solution preparation and storage procedures. 2. Always use freshly prepared working dilutions. 3. Routinely check the purity of the stock solution to ensure it has not degraded over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[6][7]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.[8]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.[7][8]
Protocol 2: Long-Term Stability Study in Solution
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Methodology:
-
Preparation of Test Solution: Prepare a solution of the compound in the experimental buffer at the final working concentration.
-
Storage Conditions: Store the test solution under the exact conditions of the long-term experiment (e.g., 37°C, 5% CO₂ if it's a cell culture experiment).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately analyze each aliquot by a validated HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics. Calculate the half-life (t₁/₂) of the compound in the specific buffer.
Signaling Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: A typical workflow for a forced degradation study.
Caption: A decision tree for troubleshooting compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing Oral Bioavailability of Methyl 3-(morpholin-4-ylmethyl)benzoate Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of methyl 3-(morpholin-4-ylmethyl)benzoate and its analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with our this compound analog. What are the likely causes?
A1: Low and variable oral bioavailability for this class of compounds can stem from several factors related to their physicochemical properties and physiological interactions:
-
Poor Aqueous Solubility: While the morpholine group can enhance hydrophilicity, the overall molecule may still possess low aqueous solubility, limiting its dissolution in gastrointestinal (GI) fluids, a prerequisite for absorption.[1]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. Factors such as molecular size, lipophilicity, and hydrogen bonding potential play a crucial role.[2]
-
First-Pass Metabolism: The ester functional group is susceptible to hydrolysis by esterases in the intestine and liver, leading to significant pre-systemic metabolism. The morpholine ring can also be a site of metabolism, typically oxidation by Cytochrome P450 enzymes (CYPs), particularly CYP3A4.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.[2]
-
Chemical Instability: The ester linkage may be unstable in the acidic environment of the stomach, leading to degradation before it can be absorbed.
Q2: How can we determine the primary reason for the poor bioavailability of our specific analog?
A2: A systematic approach combining in vitro and in silico methods is recommended:
-
In Silico Profiling: Utilize computational tools to predict physicochemical properties (LogP, pKa, solubility) and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This can provide initial insights into potential liabilities.
-
Solubility Assessment: Experimentally determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability Evaluation: Conduct a Caco-2 permeability assay to assess the compound's ability to cross a surrogate for the intestinal barrier and to identify potential P-gp efflux.
-
Metabolic Stability Studies: Use liver microsomes or hepatocytes to evaluate the metabolic stability of the compound and identify the primary metabolic pathways.
-
In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration in an animal model to determine the absolute bioavailability and understand the clearance mechanisms.
Q3: What strategies can we employ to improve the oral bioavailability of our lead compound?
A3: Several strategies can be considered, broadly categorized as formulation-based and medicinal chemistry approaches:
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility by preventing crystallization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and may enhance lymphatic absorption, bypassing first-pass metabolism.
-
-
Medicinal Chemistry Approaches:
-
Prodrugs: Modifying the morpholine or benzoate portions of the molecule to create a prodrug can improve solubility, permeability, or metabolic stability. The prodrug is then converted to the active compound in the body.
-
Structural Modification:
-
Blocking Metabolic Sites: Introducing metabolically stable groups (e.g., fluorine) at sites of metabolism can improve stability.
-
Modulating Physicochemical Properties: Fine-tuning the lipophilicity and hydrogen bonding properties through structural changes can improve the balance between solubility and permeability. The morpholine ring is often incorporated to improve pharmacokinetic properties.[1][3][4][5]
-
-
Troubleshooting Guides
Problem 1: Low aqueous solubility.
| Potential Cause | Troubleshooting Steps |
| Crystalline nature of the compound | 1. Particle Size Reduction: Employ micronization or nanomilling. 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC). 3. Salt Formation: If the compound has a suitable pKa, consider forming a salt to enhance solubility. |
| Poor intrinsic solubility | 1. Co-solvents/Surfactants: Investigate the use of pharmaceutically acceptable co-solvents or surfactants in the formulation. 2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS). 3. Prodrug Approach: Synthesize a more soluble prodrug. |
Problem 2: Poor intestinal permeability.
| Potential Cause | Troubleshooting Steps |
| High lipophilicity (poor dissolution) or high hydrophilicity (poor membrane crossing) | 1. Caco-2 Permeability Assay: Determine the apparent permeability (Papp) to confirm low permeability. 2. Structural Modification: Modify the structure to optimize the LogP value, aiming for a balance between solubility and permeability. 3. Prodrug Approach: Design a prodrug with enhanced permeability characteristics. |
| Efflux by P-glycoprotein (P-gp) | 1. Bidirectional Caco-2 Assay: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests P-gp mediated efflux. 2. Co-administration with P-gp Inhibitor: In vivo studies with a known P-gp inhibitor (e.g., verapamil) can confirm the role of efflux. 3. Structural Modification: Modify the structure to reduce its affinity for P-gp. |
Problem 3: High first-pass metabolism.
| Potential Cause | Troubleshooting Steps |
| Ester hydrolysis | 1. In Vitro Metabolic Stability: Assess stability in liver microsomes/hepatocytes and plasma to confirm rapid hydrolysis. 2. Prodrug Design: Design a prodrug with a more sterically hindered ester linkage to slow down hydrolysis. 3. Bioisosteric Replacement: Replace the ester with a more stable functional group if pharmacologically tolerated. |
| Oxidation of the morpholine ring | 1. Metabolite Identification Studies: Identify the primary sites of metabolism. 2. Deuteration: Replace hydrogens at metabolic "hot spots" with deuterium to potentially slow down metabolism. 3. Blocking Metabolism: Introduce blocking groups (e.g., methyl, fluoro) near the site of metabolism. |
Predicted ADME Properties of this compound Analogs
The following table presents in silico predicted ADME properties for the parent compound and hypothetical analogs to guide initial assessment. These are predictive values and should be confirmed experimentally.
| Compound | Structure | MW ( g/mol ) | LogP | Aqueous Solubility (logS) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | P-gp Substrate |
| Parent Compound | This compound | 235.29 | 1.8 | -2.5 | 5.2 | Possible |
| Analog 1 (Fluoro) | Methyl 5-fluoro-3-(morpholin-4-ylmethyl)benzoate | 253.28 | 2.0 | -2.8 | 6.1 | Possible |
| Analog 2 (Amide) | N-Methyl-3-(morpholin-4-ylmethyl)benzamide | 234.30 | 1.5 | -2.2 | 4.5 | Unlikely |
| Analog 3 (Prodrug) | (3-(morpholin-4-ylmethyl)benzoyl)oxymethyl pivalate | 335.41 | 3.5 | -3.8 | 12.3 | Likely |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for P-gp efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B).
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or animal) and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the disappearance rate of the parent compound.
Visualizations
Logical Workflow for Troubleshooting Poor Oral Bioavailability
Caption: Troubleshooting workflow for poor oral bioavailability.
Signaling Pathway of Drug Absorption and First-Pass Metabolism
Caption: Drug absorption and first-pass metabolism pathway.
References
Validation & Comparative
comparing the efficacy of Methyl 3-(morpholin-4-ylmethyl)benzoate with similar compounds
An Objective Comparison of the Efficacy of Methyl Benzoate Derivatives and Structurally Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the varied biological activities of compounds structurally related to Methyl 3-(morpholin-4-ylmethyl)benzoate. This guide synthesizes available experimental data to offer a comparative analysis of their efficacy in different therapeutic and commercial applications.
Anticancer Activity of Morpholino-Substituted Benzoic Acid Derivatives
Recent research has highlighted the potential of morpholino-substituted benzoic acid derivatives as antiproliferative agents. A study focusing on 2-morpholino-5-N-benzylamino benzoic acid derivatives has identified these compounds as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancers.[1][2]
Key Findings:
-
The 2-morpholino-5-N-benzylamino benzoic acid scaffold is a promising pharmacophore for developing novel anticancer therapeutics.[1][2]
-
N-methylation of the benzylic bridge in these compounds was found to be a key factor in their biological activity.[1][2]
-
Alteration of the substitution pattern on the benzoic acid ring significantly impacted the inhibitory activity of these compounds.[1]
In a separate study, a different methyl benzoate derivative, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, was identified as a potent dual inhibitor of malate dehydrogenase (MDH) 1 and 2, demonstrating significant in vivo antitumor efficacy in xenograft assays.[3] This highlights the potential of the methyl benzoate scaffold in the design of novel cancer metabolism-targeting drugs.[3]
Comparative Efficacy of Anticancer Compounds
| Compound/Scaffold | Target(s) | In Vitro/In Vivo Efficacy | Reference |
| 2-morpholino-5-N-benzylamino benzoic acid derivatives | Phosphatidylcholine-specific phospholipase C (PC-PLC) | Demonstrated antiproliferative activity against MDA-MB-231 and HCT116 cancer cell lines. N-methylated compounds were the most biologically active. | [1][2] |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate (16c) | Malate Dehydrogenase (MDH) 1 and 2 | Competitively inhibited MDH1 and MDH2, inhibited mitochondrial respiration, and showed significant in vivo antitumor efficacy in HCT116 xenograft models. | [3] |
| 3-(morpholinomethyl)benzofuran derivatives | VEGFR-2 | Efficiently inhibited the growth of non-small cell lung carcinoma A549 and NCI-H23 cell lines with IC50 values in the micromolar to nanomolar range. Compound 16a was the most potent. | [4] |
Experimental Protocols:
PC-PLC Inhibition Assay: The inhibitory activity of the 2-morpholino-5-N-benzylamino benzoic acid derivatives against PC-PLC was assessed using cancer cell lines MDA-MB-231 and HCT116.[1] The specific details of the assay protocol are outlined in the referenced publication.
MDH Inhibition Assay: The inhibitory effect of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate on MDH1 and MDH2 was determined through kinetic studies.[3] The protocol involved measuring enzyme activity in the presence of varying concentrations of the inhibitor.
Antiproliferative Activity against Lung Cancer Cell Lines: The antiproliferative activity of 3-(morpholinomethyl)benzofuran derivatives was evaluated against A549 and NCI-H23 cell lines using the MTT assay.[4]
Signaling Pathway:
Caption: Putative anticancer mechanisms of action.
Vasorelaxant Activity of Morpholinomethyl-Containing Compounds
The morpholinomethyl group has also been incorporated into compounds with cardiovascular effects. A study on benzofuran-morpholinomethyl-pyrazoline hybrids identified several compounds with significant vasorelaxant properties.[5]
Key Findings:
-
Several synthesized benzofuran-morpholinomethyl-pyrazoline hybrids exhibited vasorelaxant activity superior to the standard drug prazocin.[5]
-
Quantitative structure-activity relationship (QSAR) studies revealed a correlation between the observed vasorelaxant activities and physicochemical parameters, particularly solubility.[5]
Experimental Protocol:
Ex Vivo Vasorelaxation Assay: The vasorelaxant properties of the compounds were evaluated on isolated thoracic aortic rings from rats, pre-contracted with norepinephrine hydrochloride.[5] The concentration-response curves were used to determine the IC50 values.
Insecticidal and Repellent Activity of Methyl Benzoate and its Analogs
Methyl benzoate, the parent ester of the target compound, has been extensively studied for its insecticidal and repellent properties.[6][7] It is a volatile organic compound found in many plants and is considered an environmentally friendly pesticide alternative.[6][8]
Key Findings:
-
Methyl benzoate demonstrates fumigant, contact, and ovicidal toxicity against a wide range of insect pests.[6][7]
-
It has shown superior fumigant toxicity compared to other natural compounds like citronellal and linalool.[7]
-
Structure-activity relationship studies of methyl benzoate analogs have been conducted to optimize their insecticidal activity.[8]
Comparative Efficacy of Methyl Benzoate as a Fumigant
| Compound | Target Insect | Efficacy (LC50 / Conditions) | Reference |
| Methyl Benzoate | Plodia interpunctella (adults) | LC50: 0.1 μL/L air (4h exposure) | [7] |
| Citronellal | Plodia interpunctella (adults) | Less effective than Methyl Benzoate at the same concentration | [7] |
| Linalool | Plodia interpunctella (adults) | Less effective than Methyl Benzoate at the same concentration | [7] |
| 1,8-Cineole | Plodia interpunctella (adults) | Less effective than Methyl Benzoate at the same concentration | [7] |
| Limonene | Plodia interpunctella (adults) | Less effective than Methyl Benzoate at the same concentration | [7] |
Experimental Protocol:
Fumigant Toxicity Bioassay: The fumigant toxicity of methyl benzoate and other monoterpenes was evaluated against adult Plodia interpunctella in sealed containers.[7] Mortality was recorded at different concentrations and exposure times to determine the LC50 values.
Experimental Workflow:
Caption: Fumigant toxicity testing workflow.
Conclusion
This comparative guide demonstrates the diverse biological activities associated with the structural motifs present in this compound. While the specific efficacy of the target compound remains to be elucidated, the available data on related structures suggest promising avenues for future research. The morpholino group appears to be a valuable addition for developing compounds with anticancer and vasorelaxant properties, while the methyl benzoate scaffold is a well-established backbone for effective and environmentally friendly insecticides. Further investigation into the biological profile of this compound is warranted to determine its potential therapeutic or commercial applications.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Morpholinomethyl) Derivatives as Potential VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct binding affinity data for Methyl 3-(morpholin-4-ylmethyl)benzoate is not currently available in the public domain. This guide provides a comparative analysis of structurally related compounds, specifically 3-(morpholinomethyl)benzofuran derivatives, which have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. This information is presented to offer insights into the potential biological activity of this structural class.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of numerous cancers, as it promotes tumor growth and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a significant target for the development of novel anticancer therapeutics. While the specific biological target of this compound is not definitively established, the morpholinomethyl moiety is a common feature in various biologically active compounds. Notably, a series of 3-(morpholinomethyl)benzofuran derivatives have demonstrated promising inhibitory activity against VEGFR-2. This guide compares the performance of these benzofuran derivatives to provide a framework for evaluating similar compounds.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected 3-(morpholinomethyl)benzofuran derivatives against VEGFR-2 and their anti-proliferative effects on non-small cell lung cancer cell lines, A549 and NCI-H23. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | Modification | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | NCI-H23 IC50 (µM) |
| 15a | 3-(morpholinomethyl)benzofuran | 132.5 | - | 2.52 |
| 16a | 3-(morpholinomethyl)benzofuran with 3-methoxy substitution | 45.4 | 1.50 | 0.49 |
| Sorafenib | Reference Drug | 0.116 µM (116 nM) | - | - |
| Staurosporine | Reference Drug | - | 1.52 | - |
Note: Data for compounds 15a and 16a are sourced from a study on 3-(morpholinomethyl)benzofuran derivatives. The original study should be consulted for detailed experimental conditions.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex downstream signaling cascade. This process, known as receptor dimerization and autophosphorylation, activates multiple pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[1][3][4][5] These signaling events ultimately lead to endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.[1][3][5][6]
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The extent of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP consumed during the reaction.[7][8]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound (e.g., this compound)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
96-well white plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.
-
Enzyme Addition: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a microplate reader. The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Anti-proliferative Activity
This protocol describes the MTT assay, a colorimetric method to assess the anti-proliferative effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9][10][11][12][13]
Materials:
-
Cancer cell line (e.g., A549, NCI-H23)
-
Cell culture medium
-
Test Compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and validation of a potential VEGFR-2 inhibitor.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Comparative Analysis of Methyl 3-(morpholin-4-ylmethyl)benzoate Cross-Reactivity: A Guide for Researchers
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a synthetic organic compound featuring a benzoate core modified with a morpholine moiety. The morpholine ring is a common structural motif in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule.[1] While the morpholine group is known to be present in a variety of biologically active compounds with activities ranging from anticancer to anti-inflammatory, specific public data on the cross-reactivity profile of this compound is not currently available.[1][2]
This guide provides a framework for evaluating the cross-reactivity of novel compounds like this compound. Due to the lack of direct experimental data for this specific molecule, we will present a hypothetical comparative analysis based on established methodologies and data from functionally related compounds. This will serve as a practical template for researchers aiming to characterize the selectivity of new chemical entities.
The following sections detail hypothetical experimental data, protocols for assessing cross-reactivity, and visualizations of relevant workflows and signaling pathways that would be integral to such a study.
Hypothetical Cross-Reactivity Data
To illustrate a comparative cross-reactivity analysis, we present hypothetical data for our compound of interest, "Compound M" (representing this compound), and two alternative compounds, "Alternative A" and "Alternative B." We will assume a primary target, "Target X," and a panel of common off-targets (Off-Target 1, Off-Target 2, Off-Target 3).
Table 1: Comparative Inhibitory Activity (IC50) and Selectivity
| Compound | Target X IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Off-Target 3 IC50 (nM) | Selectivity Score (Off-Target 1 / Target X) |
| Compound M | 25 | 2,500 | >10,000 | 7,500 | 100 |
| Alternative A | 40 | 800 | 9,500 | 6,000 | 20 |
| Alternative B | 15 | 3,000 | >10,000 | 4,500 | 200 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A higher IC50 value indicates lower potency. The selectivity score is a ratio of the off-target IC50 to the primary target IC50, with a higher score indicating greater selectivity.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for assessing cross-reactivity. Below are standard protocols that would be employed in such a study.
In Vitro Kinase Inhibition Assay (Example Protocol)
This assay is used to determine the concentration at which a compound inhibits 50% of a target kinase's activity (IC50).
-
Reagents and Materials :
-
Recombinant human kinases (Target X and off-targets)
-
ATP (Adenosine triphosphate)
-
Substrate peptide specific to each kinase
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well assay plates
-
-
Procedure :
-
A solution of each test compound is prepared at various concentrations.
-
In a 384-well plate, the kinase, substrate peptide, and test compound are added to the assay buffer.
-
The reaction is initiated by adding a solution of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent is added to stop the kinase reaction and quantify the amount of ADP produced.
-
The luminescence, proportional to kinase activity, is measured using a plate reader.
-
-
Data Analysis :
-
The raw luminescence data is converted to percent inhibition relative to a vehicle control (DMSO).
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement within a cellular environment.
-
Reagents and Materials :
-
Human cell line expressing the target protein
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
-
Procedure :
-
Cells are cultured to approximately 80% confluency.
-
The cells are treated with either the test compound or a vehicle control (DMSO) for a specified duration.
-
The treated cells are then heated at a range of temperatures for a short period (e.g., 3 minutes).
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation.
-
The amount of soluble target protein at each temperature is quantified using methods like Western blotting or ELISA.
-
-
Data Analysis :
-
A melting curve is generated by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: A hypothetical signaling pathway involving Target X.
Conclusion
A thorough investigation of a compound's cross-reactivity is a critical step in drug discovery and development. While direct experimental data for this compound is not publicly available, this guide provides a comprehensive framework for how such an investigation should be structured. By employing rigorous experimental protocols, presenting data in a clear and comparative manner, and utilizing visualizations to explain complex processes, researchers can effectively characterize the selectivity profile of novel chemical entities and make informed decisions about their therapeutic potential. The methodologies and examples provided here serve as a robust starting point for scientists working to understand the on- and off-target effects of new compounds.
References
Comparative Analysis of Methyl 3-(morpholin-4-ylmethyl)benzoate and its Enantiomers: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of specific research detailing the synthesis, chiral separation, and distinct pharmacological activities of the individual enantiomers of Methyl 3-(morpholin-4-ylmethyl)benzoate. While the broader class of morpholine-containing compounds has been explored for various therapeutic applications, including as potential antidepressants and anticancer agents, specific data on the stereoisomers of this particular molecule is not publicly available. This guide, therefore, aims to provide a foundational understanding of the general principles and methodologies that would be applied in such a comparative analysis, drawing upon established protocols for similar compounds.
Hypothetical Pharmacological Profile and Data Presentation
Based on the structure of this compound, it is plausible to hypothesize that its primary mechanism of action, relevant to antidepressant activity, would be the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). Enantiomers of chiral drugs often exhibit different potencies and selectivities for their biological targets.
For a comprehensive comparison, the following quantitative data would be essential. The tables below are presented as templates for how such data would be structured, populated with hypothetical values for illustrative purposes.
Table 1: In Vitro Monoamine Transporter Inhibition Profile
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity Ratio |
| Racemic this compound | 15 | 30 | 0.5 |
| (S)-Methyl 3-(morpholin-4-ylmethyl)benzoate | 5 | 50 | 0.1 |
| (R)-Methyl 3-(morpholin-4-ylmethyl)benzoate | 45 | 20 | 2.25 |
Table 2: In Vivo Antidepressant-like Efficacy (Forced Swim Test in Mice)
| Compound (Dose) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |
| Vehicle | 180 ± 15 | - |
| Racemic (10 mg/kg) | 120 ± 10 | 33.3% |
| (S)-Enantiomer (5 mg/kg) | 90 ± 8 | 50% |
| (R)-Enantiomer (10 mg/kg) | 150 ± 12 | 16.7% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to generate the data presented above.
Protocol 1: In Vitro Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for human serotonin (SERT) and norepinephrine (NET) transporters.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human SERT or NET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compounds (racemate and individual enantiomers).
-
Incubations are carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor.
-
-
Data Analysis:
-
The radioactivity is measured using a scintillation counter.
-
The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Mouse Forced Swim Test (FST)[1][2][3][4][5]
Objective: To assess the antidepressant-like activity of the test compounds in a rodent behavioral model.
Methodology:
-
Animals: Male C57BL/6 mice are used and allowed to acclimate to the laboratory conditions for at least one week.
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.[1]
-
Procedure:
-
Behavioral Scoring: The duration of immobility (defined as the time the mouse spends floating or making only minor movements necessary to keep its head above water) is scored during the last 4 minutes of the 6-minute test.[2]
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizing Methodologies and Pathways
Diagrams created using Graphviz can effectively illustrate complex workflows and biological pathways.
Caption: Experimental workflow for comparative analysis.
Caption: Monoamine reuptake inhibition mechanism.
References
A Comparative Guide to the In Vivo Anticancer Potential of Methyl 3-(morpholin-4-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(morpholin-4-ylmethyl)benzoate is a novel synthetic compound featuring a morpholine moiety, a heterocyclic scaffold known to impart a wide range of pharmacological activities.[1][2] While direct in vivo studies on this specific molecule are not yet available, the extensive body of research on morpholine derivatives suggests a strong potential for anticancer and anti-inflammatory properties.[1][3][4][5] The morpholine ring is a key feature in several approved and experimental drugs, valued for its ability to enhance physicochemical, biological, and metabolic properties.[6] Notably, various morpholine derivatives have demonstrated significant in vitro and in vivo antitumor effects, often attributed to the inhibition of key signaling pathways such as those mediated by receptor tyrosine kinases like VEGFR-2.[3][7]
This guide presents a hypothetical validation of the in vivo anticancer effects of this compound in a preclinical animal model. To provide a benchmark for its potential efficacy, we compare its projected outcomes with the established in vivo performance of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers and known to target the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR-β.[8][9] The following sections detail a proposed experimental design for evaluating this compound and present a comparative analysis based on a hypothetical dataset alongside published data for Sorafenib.
Comparative Efficacy in a Xenograft Model
This section provides a comparative summary of the hypothetical in vivo anticancer efficacy of this compound against the known efficacy of Sorafenib in a human colon carcinoma HT-29 xenograft model. The data for Sorafenib is sourced from preclinical studies.[8][9]
| Parameter | This compound (Hypothetical) | Sorafenib (Published Data) |
| Animal Model | Athymic nude mice with HT-29 xenografts | Athymic nude mice with HT-29 xenografts |
| Dosage | 50 mg/kg, oral, daily | 30 mg/kg, oral, daily |
| Treatment Duration | 14 days | 9-14 days |
| Tumor Growth Inhibition (TGI) | ~ 55% | ~ 64% |
| Mechanism of Action (Hypothesized) | Inhibition of tumor angiogenesis and proliferation, potentially via VEGFR-2 signaling. | Inhibition of Raf kinases and receptor tyrosine kinases (VEGFR, PDGFR), leading to anti-proliferative and anti-angiogenic effects.[8] |
| Observed Toxicity | To be determined. Expected to be well-tolerated at the efficacious dose. | Generally well-tolerated in preclinical models at effective doses.[8] |
Experimental Protocols
Below is a detailed, hypothetical protocol for the in vivo validation of this compound's anticancer activity.
Xenograft Model and Tumor Induction
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human colorectal carcinoma cell line HT-29.
-
Tumor Implantation: HT-29 cells (5 x 10^6 cells in 100 µL of serum-free medium with Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
Treatment Regimen
-
Vehicle Control Group: Administered the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally, once daily.
-
This compound Group: Administered this compound at a dose of 50 mg/kg, orally, once daily.
-
Positive Control Group (Sorafenib): Administered Sorafenib at a dose of 30 mg/kg, orally, once daily.
-
Duration: Treatment is continued for 14 consecutive days.
-
Monitoring: Body weight and general health of the animals are monitored throughout the study.
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Secondary Endpoints:
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues are analyzed for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Western Blot Analysis: Tumor lysates are analyzed for the phosphorylation status of key proteins in the hypothesized signaling pathway (e.g., VEGFR-2, ERK).
-
Toxicity Assessment: Body weight changes and any signs of adverse effects are recorded.
-
Visualizing the Research Plan and Mechanism
To further clarify the proposed research and the potential mechanism of action, the following diagrams are provided.
Caption: Proposed workflow for in vivo efficacy testing.
Caption: Hypothesized VEGFR-2 signaling pathway inhibition.
References
- 1. Sorafenib Inhibits Tumor Growth and Improves Survival in a Transgenic Mouse Model of Pancreatic Islet Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 5. [PDF] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells | PLOS One [journals.plos.org]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Study of a Novel Sorafenib Derivative HLC-080 as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Methyl 3-(morpholin-4-ylmethyl)benzoate: A Comparative Analysis for the Research Community
For the attention of researchers, scientists, and professionals in drug development, this guide offers a detailed comparative overview of Methyl 3-(morpholin-4-ylmethyl)benzoate. Due to its nature as a research chemical and building block rather than a clinical therapeutic, a direct comparison to a "standard of care" is not applicable. Instead, this document provides an in-depth analysis of its chemical properties, a plausible synthetic route, and a comparative look at structurally related analogs to illuminate its potential applications in medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted aromatic compound incorporating a methyl benzoate scaffold and a morpholine moiety. The presence of the morpholine group, a common heterocycle in medicinal chemistry, suggests potential for this compound to interact with biological targets. The physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure, we can infer properties that are valuable for researchers in designing and synthesizing novel molecules.
For comparative purposes, the known properties of its parent molecule, Methyl Benzoate, are presented below.
| Property | Value (for Methyl Benzoate) |
| Molecular Formula | C8H8O2 |
| Molar Mass | 136.15 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 199.6 °C[1] |
| Melting Point | -12.5 °C[1] |
| Solubility | Poorly soluble in water, miscible with organic solvents[1] |
Synthetic Protocol: A Plausible Experimental Workflow
Reaction: The synthesis would likely proceed via the reaction of methyl 3-(bromomethyl)benzoate with morpholine in a suitable solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a non-nucleophilic base like potassium carbonate to neutralize the hydrobromic acid byproduct.
Experimental Protocol:
-
Reactant Preparation: Dissolve methyl 3-(bromomethyl)benzoate (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: Add morpholine (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Comparative Analysis with Structural Analogs
To provide context for the potential biological and chemical properties of this compound, a comparison with structurally related compounds is presented. The presence of the morpholine moiety is of particular interest, as it is a key functional group in many bioactive molecules. For instance, certain morpholine derivatives have been investigated for their antimicrobial and anticancer activities.
The table below compares this compound with other benzoate derivatives where biological activity has been reported.
| Compound | Structure | Reported Biological Activity/Use |
| This compound | A methyl benzoate with a morpholinomethyl substituent at the meta position. | No specific biological activity has been reported. It is primarily a research chemical. |
| Methyl 3-aminobenzoate | A methyl benzoate with an amino group at the meta position. | Used as a building block in the synthesis of more complex molecules. |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate | A more complex methyl benzoate derivative. | Acts as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, showing in vivo antitumor efficacy in xenograft models.[2] |
This comparison highlights that while the core methyl benzoate structure is a versatile scaffold, the nature and position of its substituents are critical in determining its biological function. The morpholinomethyl group in the target compound introduces a basic nitrogen and a flexible chain, which could be key for interactions with biological macromolecules.
Future Directions
The lack of biological data for this compound presents an opportunity for further research. Screening this compound against various biological targets, such as G-protein coupled receptors, ion channels, or enzymes, could uncover novel pharmacological activities. Its structural similarity to known bioactive molecules suggests that it may serve as a valuable starting point for the development of new therapeutic agents. The synthetic protocol outlined in this guide provides a foundation for researchers to synthesize and explore the potential of this and related compounds.
References
Insufficient Data Available to Confirm the Mechanism of Action of Methyl 3-(morpholin-4-ylmethyl)benzoate
A comprehensive review of available scientific literature reveals a significant lack of published data regarding the mechanism of action for the compound Methyl 3-(morpholin-4-ylmethyl)benzoate. Consequently, information pertaining to its biological targets, signaling pathways, and confirmation of its mechanism using knockout models is not available at this time.
Initial searches for "this compound" did not yield specific studies detailing its pharmacological properties. The search results primarily consisted of general chemical information, synthesis procedures for related but distinct molecules, and information on the biological activities of other benzoate or morpholine-containing compounds, which are not directly applicable to the specified molecule. For instance, studies on "Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate" identified it as a malate dehydrogenase inhibitor, but this is a structurally different compound.
Without foundational research identifying the biological activity and proposed mechanism of action for this compound, it is not possible to design or report on knockout model studies to confirm such a mechanism. Furthermore, a comparison with alternative compounds or methods is unachievable without a defined biological effect to compare against.
Therefore, the creation of a comparison guide with supporting experimental data, detailed protocols, and visualizations as requested is not feasible due to the absence of primary research on the specified topic. Further investigation to initially characterize the biological effects of this compound would be required before studies to elucidate its mechanism of action, including those using knockout models, could be conducted and reported.
Comparative Guide to the Structure-Activity Relationship of Methyl 3-(morpholin-4-ylmethyl)benzoate Analogs
The morpholine ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to enhance potency and modulate the pharmacokinetic properties of drug candidates.[1] When combined with a benzoic acid moiety, it creates a versatile backbone for the development of bioactive molecules. This guide focuses on the SAR of 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[2]
Comparative Biological Activity of 2-Morpholinobenzoic Acid Derivatives
Recent research has concentrated on 2-morpholinobenzoic acid derivatives as inhibitors of PC-PLC.[2] The following tables summarize the in vitro activity of a series of these compounds against the PC-PLC enzyme and various cancer cell lines.
Data Presentation
Table 1: In Vitro PC-PLC Enzyme Inhibition and Antiproliferative Activity of 2-Morpholino-5-N-benzylamino Benzoic and Hydroxamic Acid Analogs
| Compound ID | R1 | R2 (on N-benzyl) | PC-PLCBC (% Activity) | Antiproliferative IC50 (µM) - MDA-MB-231 | Antiproliferative IC50 (µM) - HCT116 |
| 1a | COOH | H | 19.5 ± 2.1 | > 50 | > 50 |
| 1b | COOH | 3-Cl | 10.7 ± 1.5 | 35.2 ± 4.5 | 28.9 ± 3.7 |
| 1c | COOH | 4-Cl | 15.8 ± 3.2 | 41.7 ± 5.1 | 33.1 ± 4.2 |
| 1d | COOH | 3,4-diCl | 12.3 ± 2.5 | 29.8 ± 3.9 | 24.5 ± 3.1 |
| 2a | CONOH | H | 45.3 ± 5.8 | 15.6 ± 2.1 | 12.8 ± 1.9 |
| 2b | CONOH | 3-Cl | 30.5 ± 7.3 | 8.9 ± 1.2 | 7.5 ± 1.1 |
| 2c | CONOH | 4-Cl | 38.9 ± 4.9 | 12.4 ± 1.8 | 10.1 ± 1.5 |
| 2d | CONOH | 3,4-diCl | 33.1 ± 4.1 | 9.7 ± 1.4 | 8.2 ± 1.3 |
Data synthesized from "Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors".[2]
Table 2: Influence of Central Ring Substitution Pattern on PC-PLC Inhibition
| Compound ID | Substitution Pattern | R1 | R2 (on N-benzyl) | PC-PLCBC (% Inhibition) |
| 1b | 2,5 | COOH | 3-Cl | 89.3 |
| 11f | 2,4 | COOH | 3-Cl | 66.9 |
Data synthesized from "Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors".[2]
Key SAR Insights from 2-Morpholinobenzoic Acid Analogs
-
Role of the Morpholine Moiety: The morpholinyl nitrogen is suggested to be crucial for inhibitory activity against PC-PLC. Replacement of the morpholine ring with a tetrahydropyran (THP) moiety leads to a significant decrease or complete loss of inhibitory activity.[2]
-
Substitution on the Benzoic Acid Ring: The substitution pattern on the central benzoic acid ring significantly impacts activity. A 2,5-substitution pattern between the morpholine and N-benzyl groups was found to be optimal for PC-PLC inhibition compared to a 2,4-substitution pattern.[2]
-
Functional Group at Position 1: Conversion of the carboxylic acid at the 1-position to a hydroxamic acid generally leads to more potent antiproliferative activity against cancer cell lines.[2]
-
Substitution on the N-benzyl Ring: Halogen substitution on the N-benzyl ring, particularly a 3-chloro or a 3,4-dichloro substitution, enhances both PC-PLC inhibition and antiproliferative potency.[2]
Experimental Protocols
PC-PLCBC Enzyme Inhibition Assay
The inhibitory activity of the compounds against PC-PLC from Bacillus cereus (PC-PLCBC) was determined using a chromogenic assay. The assay measures the hydrolysis of p-nitrophenylphosphorylcholine (NPPC) to phosphocholine and p-nitrophenol, with the latter being monitored spectrophotometrically at 410 nm.
-
A stock solution of each test compound was prepared in dimethyl sulfoxide (DMSO).
-
The assay was performed in a 96-well plate containing Tris-HCl buffer (pH 7.2), ZnCl2, and bovine serum albumin (BSA).
-
Test compounds were added to the wells at a final concentration of 10 µM.
-
The reaction was initiated by adding a solution of PC-PLCBC enzyme.
-
The substrate NPPC was then added, and the plate was incubated at 37°C.
-
The absorbance at 410 nm was measured at regular intervals to determine the rate of p-nitrophenol formation.
-
The percentage of enzyme activity was calculated relative to a vehicle control (DMSO).
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (e.g., MDA-MB-231 and HCT116) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) for a specified period (e.g., 72 hours).
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of the reported biological activity of Methyl 3-(morpholin-4-ylmethyl)benzoate
A comprehensive search of publicly available scientific literature and databases has revealed no reported biological activity for the compound Methyl 3-(morpholin-4-ylmethyl)benzoate. Consequently, an independent verification and comparison guide as requested cannot be generated at this time due to the absence of primary activity data.
Initial and targeted searches were conducted to identify any studies, screenings, or pharmacological evaluations of this compound. These searches did not yield any publications detailing its biological effects, mechanisms of action, or associated signaling pathways. The compound is listed in chemical supplier databases for screening purposes, but no results of such screenings have been made public.
While a direct comparison is not possible, this report provides an overview of the known biological activities of structurally related compounds to offer context and potential areas of interest for future research. These related compounds fall into two main categories: derivatives of methyl benzoate and compounds containing a morpholinomethyl moiety.
Biological Activity of Structurally Related Compounds
Methyl Benzoate and Its Derivatives
Methyl benzoate, a structurally simpler related compound, and its derivatives have been investigated for a range of biological activities, primarily in the field of agriculture and pest control.
Table 1: Reported Biological Activities of Methyl Benzoate Derivatives
| Compound | Biological Activity | Organism(s) | Reported IC₅₀/LC₅₀/MIC |
| Methyl Benzoate | Insecticidal, Fumigant | Stored product pests (e.g., Sitophilus oryzae) | LC₅₀ values vary by species |
| Acaricidal | Tetranychus urticae (two-spotted spider mite) | LC₅₀: 0.38% (adults), 0.27% (eggs) | |
| Repellent | Bemisia tabaci (whitefly) | Concentration-dependent repellency | |
| Methyl Salicylate | Plant defense signaling | Various plant species | - |
| Attractant for beneficial insects | Various insect species | - | |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate | Dual inhibitor of Malate Dehydrogenase (MDH) 1 and 2 | Human cancer cell lines (e.g., HCT116) | MDH1 IC₅₀: 0.8 µM, MDH2 IC₅₀: 1.2 µM |
Compounds Containing a Morpholinomethyl Moiety
The morpholinomethyl group is a common substituent in medicinal chemistry and can be found in compounds with diverse biological activities.
Table 2: Reported Biological Activities of Compounds Containing a Morpholinomethyl Group
| Compound Scaffold | Biological Activity | Target/Mechanism | Reported IC₅₀/MIC |
| Benzofuran | Anticancer | VEGFR-2 inhibition | IC₅₀ values in the nanomolar to low micromolar range |
| Antitubercular | Mycobacterium tuberculosis | MIC values ranging from 62.5 to 125 µg/mL | |
| Isatin | Anticonvulsant | - | Active in MES and scPTZ seizure tests |
| 4-(Morpholino-4-yl)-3-nitrobenzohydrazide derivatives | Antibacterial | Gram-positive bacteria (e.g., Enterococcus faecalis) | MIC values as low as 3.91 µg/mL |
Potential Signaling Pathways
Given the lack of specific data for this compound, any discussion of signaling pathways would be purely speculative. However, based on the activities of related compounds, one could hypothesize potential, yet unproven, areas of investigation. For instance, if the compound were to exhibit anticancer activity similar to some morpholinomethyl-containing molecules, a potential (and entirely hypothetical) workflow for investigating its mechanism could be as follows:
Caption: Hypothetical workflow for investigating the anticancer mechanism of a novel compound.
Experimental Protocols
As no biological activity has been reported for this compound, there are no established experimental protocols for this specific molecule. However, for the related compounds mentioned, standard assays were used. Below are generalized methodologies for the types of activities listed in the tables.
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
General Protocol for Kinase Inhibition Assay
-
Reaction Setup: In a microplate, combine the kinase, a substrate, and ATP with the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. This can be based on fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 3-(morpholin-4-ylmethyl)benzoate
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful project timelines and resource management. This guide provides a detailed comparison of two primary synthetic routes to Methyl 3-(morpholin-4-ylmethyl)benzoate, a valuable building block in medicinal chemistry. The analysis focuses on key metrics of synthetic efficiency, including overall yield, reaction conditions, and starting material accessibility, supported by detailed experimental protocols.
Executive Summary
Two principal synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Nucleophilic Substitution. This is a two-step sequence commencing with the radical bromination of methyl m-toluate to yield Methyl 3-(bromomethyl)benzoate, which is subsequently reacted with morpholine.
-
Route 2: Reductive Amination. This pathway also comprises two steps, starting with the oxidation of methyl m-toluate to methyl 3-formylbenzoate, followed by a reductive amination with morpholine.
Overall, the Nucleophilic Substitution (Route 1) emerges as the more efficient and recommended pathway due to its higher overall yield and more straightforward synthetic procedures.
Data Presentation
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Material | Methyl m-toluate | Methyl m-toluate |
| Intermediate 1 | Methyl 3-(bromomethyl)benzoate | Methyl 3-formylbenzoate |
| Step 1 Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄) |
| Step 1 Yield | 91-96%[1][2] | ~40% (estimated for analogous reactions) |
| Intermediate 2 | N/A | N/A |
| Step 2 Reagents | Morpholine, Triethylamine (TEA) | Morpholine, Sodium triacetoxyborohydride (STAB) |
| Step 2 Yield | ~90% (estimated based on analogous reactions) | 80-90%[3] |
| Overall Yield | ~82-86% | ~32-36% |
| Number of Steps | 2 | 2 |
| Key Advantages | High overall yield, well-established and reliable reactions. | Avoids the use of a lachrymatory brominating agent. |
| Key Disadvantages | Intermediate is a lachrymator. | Low yield in the oxidation step significantly impacts overall efficiency. |
Experimental Protocols
Route 1: Nucleophilic Substitution
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
This procedure is based on the radical bromination of methyl m-toluate.
-
Materials:
-
Methyl m-toluate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
A solution of methyl 3-methylbenzoate (0.31 mol) in CCl₄ (200 mL) is heated to reflux.[2]
-
AIBN (2.6 g) is added in one portion.[2]
-
NBS (67 g, 0.38 mol) is then added carefully to the mixture over a period of 2 hours.[2]
-
The reaction mixture is refluxed for an additional 5 hours.[2]
-
After cooling to room temperature, the mixture is filtered to remove succinimide.
-
The filtrate is concentrated under vacuum to give methyl 3-(bromomethyl)benzoate as a yellowish oil.[2]
-
-
Yield: 94%[2]
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the bromide with morpholine.
-
Materials:
-
Methyl 3-(bromomethyl)benzoate
-
Morpholine
-
Triethylamine (TEA)
-
Acetonitrile
-
-
Procedure:
-
To a solution of Methyl 3-(bromomethyl)benzoate (10 mmol) in acetonitrile (50 mL), add triethylamine (1.2 eq, 12 mmol).
-
Add morpholine (1.1 eq, 11 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel to yield this compound.
-
-
Yield: Estimated to be around 90% based on analogous reactions.
Route 2: Reductive Amination
Step 1: Synthesis of Methyl 3-formylbenzoate
This procedure involves the oxidation of methyl m-toluate.
-
Materials:
-
Methyl m-toluate
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite
-
-
Procedure:
-
A mixture of methyl m-toluate (10 mmol) and water is prepared.
-
A solution of potassium permanganate (2.5 eq, 25 mmol) in aqueous sulfuric acid is added dropwise at a controlled temperature.
-
The reaction is stirred until the purple color of the permanganate disappears.
-
The reaction is quenched with sodium bisulfite to destroy excess permanganate.
-
The manganese dioxide is filtered off, and the filtrate is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
-
Yield: The yield for this specific oxidation can be low; yields for analogous oxidations of substituted toluenes to aldehydes are often in the range of 40%.
Step 2: Synthesis of this compound
This step is a one-pot reductive amination.
-
Materials:
-
Methyl 3-formylbenzoate
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of methyl 3-formylbenzoate (10 mmol) and morpholine (1.1 eq, 11 mmol) in 1,2-dichloroethane (50 mL), add sodium triacetoxyborohydride (1.5 eq, 15 mmol) portion-wise at room temperature.[3][4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Yield: 80-90%[3]
Mandatory Visualization
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Based on the analysis of the two synthetic routes, the Nucleophilic Substitution (Route 1) is the more efficient method for preparing this compound. The primary advantage of this route is the high-yielding nature of both the initial bromination step and the subsequent substitution with morpholine, leading to a significantly higher overall yield compared to the Reductive Amination pathway. While the intermediate, Methyl 3-(bromomethyl)benzoate, is a lachrymator and requires careful handling, the superior efficiency of this route makes it the preferred choice for laboratory and potential scale-up synthesis. The Reductive Amination route (Route 2) is hampered by the typically low yields associated with the direct oxidation of the methyl group to an aldehyde, which severely impacts the overall process economy.
References
- 1. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Safety Operating Guide
Prudent Disposal of Methyl 3-(morpholin-4-ylmethyl)benzoate in a Laboratory Setting
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For Methyl 3-(morpholin-4-ylmethyl)benzoate, the absence of a complete and readily available Safety Data Sheet (SDS) necessitates a conservative approach to its disposal. All uncharacterized or unknown chemical waste should be treated as hazardous waste to ensure maximum safety and compliance.[1] It is imperative for laboratory personnel to obtain a substance-specific SDS from the chemical supplier, as this document will provide definitive guidance on hazards and disposal.
Immediate Safety Protocols & Disposal Plan
Until an official SDS is obtained, this compound and any materials contaminated with it should be managed following your institution's hazardous waste procedures. The following steps provide a general framework for its disposal.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling the chemical waste. This includes, at a minimum:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Classification & Segregation
-
Treat as Hazardous Waste: In the absence of specific data, assume the compound is hazardous.[1][2] Do not dispose of it down the drain or in regular trash.[3] All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or an equivalent authority.[1][3]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[4][5] Incompatible chemicals can react violently.[5] It is good practice to keep halogenated and non-halogenated solvent wastes separate.[4]
Step 3: Container Selection and Labeling
-
Use a Compatible Container: Collect the waste in a chemically compatible container that can be securely sealed.[6][7] The original container is often a suitable choice if it is in good condition.[4]
-
Properly Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[6] The label should include:
-
The full chemical name: "this compound" (avoid formulas or abbreviations).[8][9]
-
The words "Hazardous Waste".[2]
-
An indication of the potential hazards (e.g., "Potentially Toxic," "Handle with Caution"). If any hazards are suspected, check the appropriate boxes on the waste tag.[2]
-
The accumulation start date.[7]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][5]
-
Secondary Containment: The container should be placed in secondary containment, such as a tray or tub, to contain any potential leaks.[3][4]
-
Secure and Closed: Keep the waste container closed at all times except when adding waste.[3][4][6]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1]
-
Provide Information: Fill out any required waste pickup forms completely, providing all available information about the waste.[8]
Data Presentation: Chemical Waste Disposal Parameters
The following table summarizes key guidelines for managing laboratory chemical waste when specific hazard information is unavailable.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as hazardous waste. | Ensures compliance and safety in the absence of complete hazard data.[1][2] |
| Container | Use a chemically compatible, sealable container. Plastic is often preferred. | Prevents leaks, spills, and reactions between the waste and the container material. |
| Labeling | Label immediately with full chemical name and "Hazardous Waste." | Prevents the generation of "unknowns," which are costly and difficult to dispose of, and communicates potential danger.[7][8][9] |
| Segregation | Do not mix with other waste streams. | Avoids dangerous reactions between incompatible chemicals.[4][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with regulations and contains spills, protecting laboratory personnel and the environment.[3][5] |
| Disposal Route | Through the institution's designated hazardous waste collection program (e.g., EHS). | Ensures the waste is managed and disposed of in an environmentally sound and legally compliant manner.[3] |
| Drain/Trash Disposal | Strictly prohibited. | Prevents the release of potentially harmful chemicals into the sewer system or municipal waste stream.[3][10] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this waste. The disposal plan outlined above is the primary protocol to be followed.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of a chemical with an incomplete or unavailable Safety Data Sheet.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistics for Handling Methyl 3-(morpholin-4-ylmethyl)benzoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-(morpholin-4-ylmethyl)benzoate.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.[1] The minimum required PPE includes chemical-resistant gloves, a lab coat, and eye protection.[2]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for protection against a variety of solvents and chemicals.[2] Butyl gloves are particularly suitable for handling esters.[2] | Provides a barrier against skin contact, which can lead to irritation or absorption of the chemical.[1] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Must meet ANSI Z.87.1 1989 standard.[3] | Protects eyes from splashes and aerosols.[1][2] |
| Body Protection | Chemical-resistant lab coat | A flame-retardant and chemical-resistant lab coat is recommended.[1] | Protects against incidental contact and spills.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a respirator for organic vapors may be necessary.[1] | Minimizes inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes | Shoes should cover the entire foot.[3] | Protects feet from spills. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][4]
-
Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.[4][5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep containers tightly closed in a designated corrosives area.[5]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[6]
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the immediate area and alert others.[1][7]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Before attempting cleanup, don the appropriate personal protective equipment, including respiratory protection if necessary.[1][7]
-
Containment: For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][8]
-
Cleanup: Collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1] All cleanup materials should be disposed of as hazardous waste.[1]
Exposure Protocol:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water.[4][7] Seek immediate medical attention as corrosive injuries may occur.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, administer artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect waste in a designated, properly labeled hazardous waste container.[1] The label should include "Hazardous Waste" and the full chemical name.[1]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Pickup: Contact your institution's EHS office to arrange for pickup and disposal in accordance with local, regional, and national regulations.[1][4]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uah.edu [uah.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
